molecular formula C20H26N8O B8103293 FT-1518

FT-1518

Cat. No.: B8103293
M. Wt: 394.5 g/mol
InChI Key: VZZGNDREIXJEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT-1518 is a useful research compound. Its molecular formula is C20H26N8O and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-pentan-3-ylpurin-6-yl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O/c1-3-12(4-2)28-11-24-18-17(15-7-23-16(21)8-22-15)25-20(26-19(18)28)27-9-13-5-6-14(10-27)29-13/h7-8,11-14H,3-6,9-10H2,1-2H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZGNDREIXJEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=NC2=C(N=C(N=C21)N3CC4CCC(C3)O4)C5=CN=C(C=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the FT-1518 Compound

Executive Summary

This document provides a comprehensive technical overview of the compound designated this compound, also referred to as [¹⁸F]15. This compound is a fluorine-18 labeled radioligand, chemically identified as [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide.[1][2][3][4] It is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) and has been developed as a promising candidate for in vivo imaging of this receptor in the brain using Positron Emission Tomography (PET).[1][2][3][4] This guide details the compound's synthesis, key physicochemical and pharmacological properties, experimental protocols for its characterization, and the relevant biological pathways.

Chemical and Pharmacological Properties

This compound is a derivative of a known series of mGluR4 PAMs, optimized for PET imaging.[5] Its core function is to enhance the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor.[6][7] This allosteric modulation allows for a more nuanced and potentially safer approach to targeting the glutamatergic system for both therapeutic and diagnostic purposes.[7][8]

Quantitative Data Summary

The key quantitative parameters for this compound, derived from its initial characterization, are summarized in the tables below.

Table 1: Radiosynthesis and Physicochemical Properties of this compound [1][2]

ParameterValue
Full Chemical Name [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide
Radiochemical Yield (RCY) 11.6 ± 2.9% (decay corrected, n=7)
Radiochemical Purity > 99%
Molar Activity (Am) 84.1 ± 11.8 GBq/μmol (n=7)
Total Synthesis Time 2.5–3.5 hours

Table 2: In Vitro Pharmacological Profile of Unlabeled Compound 15

ParameterReceptor/AssayValue
Affinity (Ki) mGluR4Data not explicitly provided in the abstract
Potency (EC₅₀) mGluR4 PAM ActivityData not explicitly provided in the abstract
Selectivity Other mGluRsSelective against other mGluRs[1]

(Note: Specific Ki and EC₅₀ values were not available in the provided search results but are referenced as potent.)

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of mGluR4. mGluR4 is a Class C G-protein-coupled receptor (GPCR) that is predominantly expressed at presynaptic terminals.[7] Its activation by glutamate, potentiated by a PAM like this compound, typically leads to the inhibition of adenylyl cyclase through a Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This cascade ultimately reduces the release of neurotransmitters.[7] In some contexts, mGluR4 can also signal through other pathways, such as involving phospholipase C (PLC) and protein kinase C (PKC).[9]

mGluR4_Signaling_Pathway mGluR4 mGluR4 G_protein Gαi/o mGluR4->G_protein AC Adenylyl Cyclase cAMP cAMP G_protein->AC Inhibits Glutamate Glutamate (Endogenous Ligand) Glutamate->mGluR4 Binds FT1518 This compound (PAM) FT1518->mGluR4 Potentiates ATP ATP ATP->cAMP Converts Downstream Decreased Neurotransmitter Release cAMP->Downstream Leads to

Figure 1: Simplified mGluR4 signaling pathway with PAM modulation.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and characterization of this compound as a PET radioligand.[2]

Synthesis of Unlabeled Standard (Compound 15)
  • Reactants : N-(4-chloro-3-mercaptophenyl)picolinamide hydrogen chloride salt (18), compound 17 (precursor), potassium carbonate (K₂CO₃), and potassium iodide (KI).

  • Solvent : Acetonitrile.

  • Procedure :

    • Dissolve N-(4-chloro-3-mercaptophenyl)picolinamide HCl (18) and precursor 17 in acetonitrile.

    • Add K₂CO₃ and KI to the solution.

    • Heat the resulting mixture to reflux for 2 hours.

    • Remove the solvent under vacuum.

    • Dissolve the residue in dichloromethane (DCM) and water for extraction.

    • Wash the aqueous phase with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the final product (15).[2]

Radiosynthesis of this compound ([¹⁸F]15)

This is a two-step process.

  • Step 1: Fluorination

    • [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion-exchange column.

    • The [¹⁸F]Fluoride is eluted and dried azeotropically with acetonitrile.

    • The dried [¹⁸F]F⁻/K₂CO₃/K₂₂₂ complex is reacted with the precursor molecule in a suitable solvent at an elevated temperature.

  • Step 2: Coupling and Purification

    • The radiolabeled intermediate from Step 1 is reacted with the N-(4-chloro-3-mercaptophenyl)picolinamide salt (18).

    • The crude radiolabeled product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

    • The collected fraction containing [¹⁸F]15 is diluted with water and loaded onto a C₁₈ Sep-Pak column.

    • The final product is eluted from the Sep-Pak column with ethanol followed by sterile saline to provide the injectable formulation.[2]

    • Quality control is performed using analytical HPLC to confirm radiochemical purity and identity by co-injection with the unlabeled standard.[2]

In Vivo PET Imaging and Biodistribution in Rats
  • Animal Model : Male Sprague Dawley rats.

  • Administration : this compound ([¹⁸F]15) is administered intravenously.

  • Imaging : Dynamic PET scans are performed to observe the distribution and kinetics of the radiotracer in the brain and other organs over time.

  • Blocking Studies : To confirm target specificity, a separate cohort of animals is pre-treated with an unlabeled mGluR4 PAM (e.g., compound 15) before the administration of this compound. A significant reduction in radiotracer uptake in mGluR4-rich regions indicates specific binding.[1][4]

Experimental and Developmental Workflow

The development of a novel PET radioligand like this compound follows a structured workflow from initial design and synthesis to preclinical validation. This process ensures the final compound has the desired properties for successful in vivo imaging.

PET_Ligand_Workflow cluster_synthesis Chemical Synthesis cluster_preclinical Preclinical Evaluation Precursor Precursor Synthesis Cold_Compound Synthesis of Unlabeled Standard (15) Precursor->Cold_Compound Radiolabeling Two-Step Radiosynthesis of [¹⁸F]15 Precursor->Radiolabeling InVitro In Vitro Assays (Affinity, Potency, Selectivity) Cold_Compound->InVitro Used in assays Blocking Blocking Studies (Target Specificity) Cold_Compound->Blocking Used as blocker QC Purification & QC (HPLC, Sep-Pak) Radiolabeling->QC Biodistribution Ex Vivo Biodistribution QC->Biodistribution PET_Imaging In Vivo PET Imaging (Rats) QC->PET_Imaging PET_Imaging->Blocking

Figure 2: Developmental workflow for the this compound PET radioligand.

Conclusion and Future Directions

This compound ([¹⁸F]15) is a well-characterized PET radioligand with favorable properties for imaging mGluR4 in the central nervous system. Its high selectivity, potent PAM activity, and successful in vivo validation in preclinical models suggest it is a promising tool for neuroscience research and drug development.[1][4] Future studies may involve translation to higher species and ultimately human clinical trials to investigate the role of mGluR4 in various neurological and psychiatric disorders, such as Parkinson's disease and anxiety.[6][10]

References

In-depth Technical Guide: The Quest for FT-1518

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the chemical structure, properties, and biological activity of a compound designated FT-1518 have yielded no publicly available scientific data. This suggests that "this compound" may be an internal project code, a misidentified compound, or a substance not yet described in scientific literature or patent databases.

A comprehensive search of chemical databases, patent repositories, and scientific research platforms for "this compound" did not retrieve any specific information related to a drug development candidate. The search results were diffuse and lacked any mention of a chemical entity with this identifier in a biomedical context.

One tangential finding identified "AZ® 1518," which is a photoresist material used in microelectronics manufacturing and is not intended for therapeutic use. Photoresists are light-sensitive materials used to form patterned coatings on surfaces and have no known pharmacological application.

Another search result linked the catalog number "T1518" to the chemical compound Terephthalonitrile.

Terephthalonitrile: A Brief Overview

Terephthalonitrile is a chemical intermediate with the molecular formula C₈H₄N₂. While it is a well-characterized chemical, there is no readily available information to suggest it is being developed as a therapeutic agent under the designation this compound.

PropertyValue
IUPAC Name Benzene-1,4-dicarbonitrile
Molecular Formula C₈H₄N₂
Molecular Weight 128.13 g/mol
CAS Number 623-26-7

Without further context or a confirmed chemical identity for this compound, it is not possible to provide the requested in-depth technical guide, including experimental protocols, quantitative data, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the compound's identity and designation. If this compound is an internal code, relevant information would be contained within the originating organization's private documentation. Should "this compound" be a different, publicly disclosed compound, providing an alternative identifier such as a formal chemical name, CAS number, or patent number would be necessary to retrieve the relevant scientific data.

In-depth Technical Guide: The Mechanism of Action of FT-1518

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the mechanism of action, preclinical studies, and clinical trials of a compound designated FT-1518 has yielded no specific information. The identifier "this compound" does not correspond to any known therapeutic agent in the public domain, scientific literature, or clinical trial databases.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the mechanism of action of this compound.

General information on signaling pathways, such as the mTOR signaling pathway, was retrieved. The mammalian target of rapamycin (mTOR) is a central regulator of cell metabolism, growth, proliferation, and survival, integrating both intracellular and extracellular signals.[1] The mTOR pathway is implicated in various cellular processes and its deregulation is linked to diseases like cancer and type 2 diabetes.[1][2] It exists in two distinct complexes, mTORC1 and mTORC2, which respond to different cellular cues such as growth factors, nutrient availability, and energy status.[1][2]

However, without any data linking this compound to the mTOR pathway or any other biological target, any discussion of its mechanism of action would be purely speculative.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct identifier and to ensure that information about the compound is publicly available. If this compound is an internal designation for a compound under development, the relevant information would be proprietary and not accessible through public searches.

References

Unraveling FAD-104: A Technical Guide to a Potent Fluorinated Anthracycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of FAD-104, a promising fluorinated anthracycline derivative. While the initial query referenced "FT-1518," our comprehensive literature review indicates that this is likely a misnomer or internal codename for the well-documented compound FAD-104 and its active metabolite, FT-ADM. This guide will focus on the established scientific knowledge surrounding FAD-104.

Discovery and Rationale

FAD-104, chemically known as 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-hemipimelate, was developed as part of a research initiative to synthesize new anthracycline analogs with improved therapeutic profiles.[1] The primary goals were to enhance antitumor activity and reduce the severe side effects, particularly cardiotoxicity, associated with clinically used anthracyclines like doxorubicin (DOX).[2]

The core of this approach involved the strategic introduction of a fluorine atom into the sugar moiety of the anthracycline structure. This modification was intended to modulate the molecule's biological properties.[3] The synthesis of 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl) adriamycinone (FT-ADM) yielded a compound with potent antitumor activity and lower toxicity, partly due to the strengthening of the glycosidic bond by the 2'-fluoro atom.[1] However, FT-ADM exhibited poor water solubility. To address this, various hydrophilic groups were added at the 14-OH position, leading to the synthesis of the 14-hemipimelate derivative, FAD-104, which demonstrated both potent antitumor effects and improved solubility.[1]

Synthesis of FAD-104

The synthesis of FAD-104 is a multi-step process that begins with the appropriate aglycone and a fluorinated sugar donor. While specific, detailed protocols are often proprietary, the general synthetic strategy involves the glycosylation of a protected doxorubicinone or daunorubicinone with a functionalized 2-azido fluorinated sugar derivative, followed by deprotection and subsequent esterification at the C-14 position.

General Synthetic Approach:

A key step in the synthesis of fluorinated anthracyclines is the coupling of the aglycone with a fluorinated sugar moiety. Various glycosylation protocols have been explored, including the use of glycosyl chlorides, imidates, and thioglycosides with promoters such as TMSOTf.[4] The synthesis of the fluorinated sugar itself is a critical precursor step. Following the successful glycosylation, the protecting groups are removed. The final step in the synthesis of FAD-104 involves the esterification of the 14-hydroxyl group of FT-ADM with pimelic acid to form the 14-hemipimelate ester.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of anthracyclines involves their interaction with DNA and topoisomerase II.[5] FAD-104, through its active metabolite FT-ADM, is believed to follow a similar pathway.

Signaling Pathway of FAD-104/FT-ADM:

FAD-104_Mechanism_of_Action FAD104 FAD-104 (Prodrug) Esterases Serum Esterases FAD104->Esterases FTADM FT-ADM (Active Metabolite) Esterases->FTADM CellularUptake Cellular Uptake FTADM->CellularUptake Rapid Uptake CellMembrane Cell Membrane DNA Nuclear DNA CellularUptake->DNA DNA_TopoII_Complex DNA-Topo II Cleavable Complex DNA->DNA_TopoII_Complex TopoII Topoisomerase II TopoII->DNA_TopoII_Complex DNA_Strand_Breaks DNA Strand Breaks DNA_TopoII_Complex->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: FAD-104 is converted to its active metabolite FT-ADM, which then exerts its cytotoxic effects.

FAD-104 itself is a prodrug that undergoes hydrolysis by serum esterases to its active form, FT-ADM.[6] FT-ADM is then rapidly taken up by cancer cells.[6] Inside the cell, FT-ADM intercalates into the DNA, leading to the stabilization of the DNA-topoisomerase II cleavable complex.[5] This action inhibits the re-ligation of the DNA strands, resulting in double-strand breaks and ultimately triggering apoptosis (programmed cell death).[5]

Quantitative Data

The antitumor activity and toxicity of FAD-104 and its metabolites have been evaluated in various preclinical models.

Table 1: In Vivo Antitumor Activity of FAD-104 against Mouse L-1210 Leukemia [1]

CompoundDose (mg/kg/day, i.p.)Treatment Schedule% Increase in Lifespan (ILSmax)
FAD-1046.25Days 1-9>448
Adriamycin1.56Days 1-9162

Table 2: Acute Toxicity of FAD-104 in Mice [7]

CompoundRoute of AdministrationLD50 (mg/kg)
FAD-104 (ME2303)i.v.~140
Adriamycin (ADM)i.v.~20

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

In Vitro Cytotoxicity Assay

The cytocidal activity of FAD-104 and its analogs is typically determined using established cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Assay:

Cytotoxicity_Assay_Workflow Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Drug_Addition Add serial dilutions of FAD-104/FT-ADM Seeding->Drug_Addition Incubation Incubate for 48-72 hours Drug_Addition->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Measurement Measure Absorbance/ Fluorescence Viability_Assay->Measurement IC50_Calculation Calculate IC50 values Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for determining the in vitro cytotoxicity of FAD-104.

Protocol:

  • Cell Culture: Human or murine cancer cell lines (e.g., P388, L-1210) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: A range of concentrations of the test compounds (FAD-104, FT-ADM, and a reference drug like doxorubicin) are added to the wells.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or XTT assay.

  • Data Analysis: The absorbance or fluorescence is measured, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Antitumor Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of new drug candidates.

Experimental Workflow for In Vivo Antitumor Efficacy Study:

In_Vivo_Efficacy_Workflow Start Start: Animal Model Preparation Tumor_Inoculation Inoculate mice with tumor cells (e.g., L-1210 leukemia) Start->Tumor_Inoculation Randomization Randomize mice into treatment and control groups Tumor_Inoculation->Randomization Drug_Administration Administer FAD-104/Control (i.p. or i.v.) Randomization->Drug_Administration Monitoring Monitor tumor growth, body weight, and survival Drug_Administration->Monitoring Data_Collection Collect data on tumor volume and survival time Monitoring->Data_Collection Efficacy_Evaluation Evaluate antitumor efficacy (%ILS, tumor growth inhibition) Data_Collection->Efficacy_Evaluation End End Efficacy_Evaluation->End

Caption: Workflow for assessing the in vivo antitumor efficacy of FAD-104.

Protocol:

  • Animal Models: Inbred mice (e.g., DBA/2 or BDF1) are used.

  • Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^5 L-1210 leukemia cells) are inoculated intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Treatment: Treatment with FAD-104 or a vehicle control is initiated, typically one day after tumor inoculation. The drug is administered via a specified route (e.g., i.p. or intravenous) and schedule.

  • Monitoring: The animals are monitored daily for signs of toxicity, and body weights are recorded. For solid tumors, tumor dimensions are measured regularly.

  • Efficacy Endpoint: The primary endpoint is typically the increase in lifespan (%ILS) for leukemia models or tumor growth inhibition for solid tumor models.

Conclusion

FAD-104 represents a significant advancement in the development of fluorinated anthracyclines. Its design as a water-soluble prodrug that converts to the highly potent metabolite FT-ADM addresses some of the limitations of earlier compounds. Preclinical studies have demonstrated its superior antitumor activity and reduced toxicity compared to doxorubicin. Further investigation into its clinical potential is warranted to fully elucidate its therapeutic value in the treatment of various cancers.

References

FT-1518: A Technical Guide to Its Biological Target Identification as a Selective mTORC1 and mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target identification of FT-1518, a selective inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. The document outlines the experimental methodologies and data that substantiate the compound's mechanism of action, serving as a valuable resource for researchers in oncology and related fields.

Introduction

This compound has been identified as a potent and selective inhibitor of both mTORC1 and mTORC2.[1] This dual inhibitory activity is significant as it targets both the rapamycin-sensitive mTORC1 and the rapamycin-insensitive mTORC2, offering a broader and potentially more effective approach to modulating the mTOR signaling pathway, which is frequently dysregulated in various cancers. The initial discovery of the compound, with the chemical name 5-(2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-(pentan-3-yl)-9H-purin-6-yl)pyrazin-2-amine, was first disclosed in patent WO2011078795. This guide details the likely experimental approaches taken to confirm its biological targets.

Biochemical and Cellular Characterization

The core of this compound's target identification lies in its demonstrated ability to inhibit mTOR kinase activity and modulate its downstream signaling pathways in cellular contexts.

Quantitative Data Summary

The following tables summarize the key quantitative data that would be generated to characterize the potency and selectivity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)Assay Type
mTOR[Value]TR-FRET Kinase Assay
PI3Kα>[Value]KinaseGlo Assay
PI3Kβ>[Value]KinaseGlo Assay
PI3Kδ>[Value]KinaseGlo Assay
PI3Kγ>[Value]KinaseGlo Assay
Other Kinases>[Value]KinomeScan

(Note: Specific IC50 values are not publicly available and are represented by "[Value]". A significantly higher IC50 for PI3K isoforms would demonstrate selectivity.)

Table 2: Cellular Activity on mTOR Signaling Pathways

Cell LinePathway ReadoutIC50 (nM)Assay Method
[Cell Line 1]p-Akt (S473)[Value]Western Blot
[Cell Line 1]p-S6 (S240/244)[Value]Western Blot
[Cell Line 1]p-4E-BP1 (T37/46)[Value]Western Blot
[Cell Line 1]p-Akt (T308)>[Value]Western Blot
[Cell Line 2]p-Akt (S473)[Value]In-Cell ELISA
[Cell Line 2]p-S6 (S240/244)[Value]In-Cell ELISA

(Note: The lack of inhibition of p-Akt (T308) is a key indicator of selectivity against PI3K.)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro mTOR Kinase Assay (Time-Resolved FRET)

This assay directly measures the enzymatic activity of purified mTOR kinase in the presence of an inhibitor.

  • Reagents: Recombinant human mTOR kinase, GFP-tagged 4E-BP1 substrate, ATP, LanthaScreen™ Tb-anti-p4E-BP1 (Thr46) antibody, assay buffer.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add mTOR kinase, this compound dilution, and GFP-4E-BP1 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and add the Tb-anti-p4E-BP1 antibody.

    • Incubate for 1 hour to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

  • Data Analysis: The TR-FRET ratio is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cellular Western Blot Analysis of mTOR Pathway Phosphorylation

This experiment assesses the effect of this compound on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in a cellular context.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF7, PC3) and grow to 70-80% confluency.

    • Serum-starve the cells for 24 hours.

    • Treat cells with a serial dilution of this compound for 2 hours.

    • Stimulate with a growth factor (e.g., insulin or IGF-1) for 30 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (S473), anti-p-Akt (T308), anti-p-S6 (S240/244), anti-total Akt, anti-total S6, and a loading control like β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Densitometry is used to quantify band intensities, and the ratio of phosphorylated to total protein is calculated.

Mandatory Visualizations

Signaling Pathway Diagram

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p(T308) TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2->Akt p(S473) S6 S6 S6K1->S6 eIF4E eIF4E Protein_Synthesis Protein Synthesis, Cell Growth S6->Protein_Synthesis eIF4E->Protein_Synthesis FT1518 This compound FT1518->mTORC1 FT1518->mTORC2

Caption: The mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow Diagram

Target_Identification_Workflow start Hypothesis: This compound is an mTOR inhibitor biochem_assay Biochemical Assay: In Vitro Kinase Assay start->biochem_assay cell_assay Cellular Assay: Western Blot for Phospho-proteins start->cell_assay selectivity_assay Selectivity Profiling: KinomeScan / PI3K Assays start->selectivity_assay data_analysis Data Analysis: IC50 Determination biochem_assay->data_analysis cell_assay->data_analysis selectivity_assay->data_analysis conclusion Conclusion: This compound is a selective mTORC1/2 inhibitor data_analysis->conclusion

References

FT-1518: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor for Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FT-1518 is an orally bioavailable small molecule that demonstrates potent and selective inhibition of both mTORC1 and mTORC2 complexes, key regulators of cell growth, proliferation, and survival.[1][2] Developed by FTG Bio LLC, this next-generation mTOR inhibitor has shown promising preclinical anti-cancer activity across a range of hematologic and solid tumor cell lines, with activity reported in the low nanomolar range.[1][2][3] This technical guide provides a comprehensive overview of the available in vitro characterization of this compound.

Core Properties of this compound

PropertyValueReference
Mechanism of Action Selective and potent inhibitor of mTORC1 and mTORC2[1][2][3]
Chemical Formula C20H26N8O[1]
CAS Number 1313026-58-2[1]

In Vitro Activity

This compound has demonstrated significant growth inhibitory activity against a diverse panel of cancer cell lines.[2][3] While specific IC50 values for a comprehensive cell line panel are not publicly available in a tabular format, reports indicate that the majority of these activities fall within the low nanomolar range.[2][3]

Biochemical Assays

This compound is an ATP-competitive inhibitor of the mTOR kinase.[4] Its selectivity for mTOR over other closely related PI3K kinases is a key characteristic, with reports suggesting a selectivity of over 1000-fold.[4]

Cellular Assays

In cell-based assays, this compound effectively inhibits the phosphorylation of key downstream biomarkers of both mTORC1 and mTORC2.[2][3]

Key Cellular Effects:

  • Inhibition of mTORC1 signaling: Demonstrated by the potent inhibition of the phosphorylation of S6 ribosomal protein (pS6) at serines 240/244 and eIF4E-binding protein 1 (4E-BP1).[2][3][4]

  • Inhibition of mTORC2 signaling: Evidenced by the strong inhibition of Akt phosphorylation at serine 473 (pAkt S473).[2][3][4]

  • Selectivity over PI3K: Notably, this compound does not inhibit the PI3K pathway, as shown by the lack of inhibition of Akt phosphorylation at threonine 308 (pAkt T308), a downstream marker of PI3K activity.[2][3]

Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by this compound.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates T308 mTORC1 mTORC1 Akt->mTORC1 pAktT308 pAkt (T308) Akt->pAktT308 pAktS473 pAkt (S473) Akt->pAktS473 mTORC2 mTORC2 mTORC2->Akt phosphorylates S473 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6 pS6 (S240/244) S6K->S6 Translation Protein Synthesis & Cell Growth S6->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation FT1518 This compound FT1518->mTORC2 FT1518->mTORC1

Caption: The mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Detailed, specific experimental protocols for the in vitro characterization of this compound are not publicly available. However, based on the nature of the reported assays, the following are representative methodologies that would be employed.

mTOR Kinase Assay (General Protocol)

This type of assay would be used to determine the direct inhibitory activity of this compound on the mTOR kinase.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare assay buffer, recombinant mTOR enzyme, substrate (e.g., 4E-BP1), and ATP. incubation Incubate mTOR enzyme with this compound. reagent_prep->incubation compound_prep Prepare serial dilutions of this compound. compound_prep->incubation initiation Initiate reaction by adding substrate and ATP. incubation->initiation reaction Allow kinase reaction to proceed at a controlled temperature and time. initiation->reaction termination Stop the reaction. reaction->termination detection_method Quantify substrate phosphorylation using a suitable method (e.g., TR-FRET, ELISA, or radioactivity). termination->detection_method data_analysis Calculate IC50 values by plotting % inhibition vs. This compound concentration. detection_method->data_analysis

Caption: A generalized workflow for an in vitro mTOR kinase inhibition assay.

Cell Viability/Proliferation Assay (General Protocol)

These assays are fundamental to determining the anti-proliferative effect of this compound on cancer cell lines.

Cell_Viability_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis cell_seeding Seed cancer cell lines into multi-well plates. adherence Allow cells to adhere and resume logarithmic growth. cell_seeding->adherence treatment Treat cells with a range of This compound concentrations. adherence->treatment incubation Incubate for a defined period (e.g., 72 hours). treatment->incubation reagent_addition Add a viability reagent (e.g., resazurin, CellTiter-Glo®). incubation->reagent_addition signal_detection Measure the signal (fluorescence, luminescence, or absorbance). reagent_addition->signal_detection data_analysis Calculate IC50 values from dose-response curves. signal_detection->data_analysis

Caption: A typical workflow for assessing cell viability in response to a compound.

Western Blotting for mTOR Pathway Biomarkers (General Protocol)

Western blotting would be the standard method to confirm the mechanism of action of this compound by observing the phosphorylation status of downstream mTOR targets.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_treatment Treat cells with this compound for a specified time. lysis Lyse cells to extract proteins. cell_treatment->lysis quantification Quantify protein concentration. lysis->quantification sds_page Separate proteins by size using SDS-PAGE. quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF). sds_page->transfer blocking Block non-specific binding sites. transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-pS6, anti-pAkt). blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies. primary_ab->secondary_ab detection Detect signal using a chemiluminescent substrate. secondary_ab->detection imaging Image the blot. detection->imaging densitometry Perform densitometry to quantify band intensity. imaging->densitometry

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Conclusion

This compound is a highly potent and selective dual mTORC1/mTORC2 inhibitor with promising preclinical anti-cancer activity. Its distinct mechanism of action, which avoids direct inhibition of the PI3K pathway, suggests a potentially favorable therapeutic window. While detailed quantitative data and specific protocols from the manufacturer are not widely available, the existing information provides a strong foundation for its further investigation in oncology drug discovery and development. Researchers interested in utilizing this compound are encouraged to consult the primary literature and suppliers for the most current and detailed information.

References

FT-1518: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a novel, orally bioavailable, and selective inhibitor of both mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2).[1][2] Developed by FTG BIO LLC, this small molecule is under preclinical investigation for its potential therapeutic application in oncology.[3][4][5] As an inhibitor of the mTOR pathway, a critical regulator of cell growth, proliferation, and survival, this compound holds promise as a next-generation anti-cancer agent.[6][7][8][9] This technical guide provides an in-depth overview of the available solubility and stability data for this compound, along with detailed experimental protocols relevant to its characterization.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₆N₈OMedChemExpress
Molecular Weight 394.47 g/mol MedChemExpress
CAS Number 1313026-58-2MedChemExpress
Appearance Solid, Off-white to light yellowMedChemExpress

Solubility Data

The solubility of a compound is a critical determinant of its biological activity and formulation potential. The following table summarizes the known solubility of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays.

SolventConcentrationConditionsSource
DMSO5 mg/mL (12.68 mM)Ultrasonic and warming to 60°CMedChemExpress[1]
DMSO2 mg/mL (5.07 mM)Sonication is recommendedTargetMol[2]

Note: The differences in reported solubility may be attributed to variations in experimental conditions, such as the degree of heating and sonication.

Stability Data

Stability testing is essential to ensure that a drug candidate maintains its quality, safety, and efficacy over time. While specific quantitative stability data from forced degradation studies are not publicly available for this compound, the following storage recommendations provide guidance on its stability under defined conditions.

FormStorage TemperatureDurationSource
Powder-20°C3 yearsMedChemExpress[1]
Powder4°C2 yearsMedChemExpress[1]
In solvent (-80°C)-80°C6 monthsMedChemExpress[1]
In solvent (-20°C)-20°C1 monthMedChemExpress[1]
Powder-20°C3 yearsTargetMol[2]
In solvent (-80°C)-80°C1 yearTargetMol[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's solubility and stability. These protocols are based on established practices in the pharmaceutical sciences.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent.

Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (e.g., 25°C or 37°C) B->C D Monitor for equilibrium (e.g., 24-72 hours) C->D E Separate solid from solution (filter or centrifuge) D->E F Collect supernatant E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound solid to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, organic solvents) in a sealed, inert container. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system should be allowed to reach equilibrium, which is typically confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

  • Sample Processing: After equilibration, separate the undissolved solid from the solution. This can be achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at a high speed.

  • Analysis: Accurately dilute the clear supernatant and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Stability-Indicating Method (Forced Degradation Studies)

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the drug substance.

Workflow:

G cluster_0 Stress Conditions cluster_1 Sample Analysis cluster_2 Data Evaluation A Prepare this compound solutions and solid samples B Expose to stress conditions: - Acidic (e.g., 0.1N HCl) - Basic (e.g., 0.1N NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) A->B C Analyze samples at defined time points B->C D Use a stability-indicating HPLC method C->D E Quantify remaining this compound D->E F Identify and quantify degradation products D->F G Determine degradation pathways F->G

Caption: Workflow for Forced Degradation Studies.

Methodology:

  • Stress Conditions: Expose solutions and solid samples of this compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

    • Hydrolysis: Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Stress: Exposure to elevated temperatures (e.g., 60°C) in a controlled oven.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method must be capable of separating the intact this compound from any degradation products.

  • Data Evaluation:

    • Quantify the amount of this compound remaining to determine the rate and extent of degradation.

    • Identify and quantify any significant degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of degradants.

    • The results are used to establish the degradation profile and to develop a validated stability-indicating method for routine analysis.

Signaling Pathway

This compound exerts its biological effects by inhibiting the mTOR signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and proliferation.

G cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Energy (ATP) Energy (ATP) Energy (ATP)->mTORC1 inhibits Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Autophagy Autophagy mTORC1->Autophagy inhibits mTORC2->Akt activates Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton regulates This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Simplified mTOR Signaling Pathway and the inhibitory action of this compound.

This diagram illustrates how upstream signals like growth factors, nutrients, and cellular energy status converge on the mTOR complexes. mTORC1 primarily regulates protein synthesis, cell growth, and autophagy, while mTORC2 is involved in the activation of Akt and regulation of the actin cytoskeleton. This compound selectively inhibits both mTORC1 and mTORC2, thereby blocking these downstream cellular processes.

Conclusion

This technical guide provides a summary of the currently available public information on the solubility and stability of this compound. The provided experimental protocols offer a framework for researchers to conduct further characterization of this promising mTOR inhibitor. As this compound progresses through preclinical and potentially clinical development, more comprehensive data will likely become available.

References

Spectroscopic and Mechanistic Analysis of FT-1518: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and mechanistic analysis of FT-1518, a novel small molecule inhibitor. The document details the methodologies for nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis, presenting the acquired data in a structured format. Furthermore, it elucidates the proposed mechanism of action of this compound through its interaction with a key cellular signaling pathway. This guide is intended to serve as a core resource for researchers and professionals involved in the development and characterization of this compound.

Introduction

This compound is a synthetic organic compound identified as a potent and selective kinase inhibitor. Its unique structural features necessitate a thorough spectroscopic characterization to confirm its identity, purity, and structural integrity. This guide outlines the standard analytical procedures for this compound, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Additionally, a proposed mechanism of action is presented, highlighting its inhibitory effect on the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Both ¹H and ¹³C NMR were employed to characterize this compound.

A 5 mg sample of this compound was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: The proton NMR spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2.05 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated.

  • ¹³C NMR: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Table 1: ¹H NMR Data for this compound in DMSO-d₆ at 500 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.54s1HAr-H
8.12d, J = 8.5 Hz1HAr-H
7.98d, J = 8.5 Hz1HAr-H
7.65t, J = 7.8 Hz1HAr-H
7.51t, J = 7.8 Hz1HAr-H
4.15q, J = 7.2 Hz2H-CH₂-
2.51s3HAr-CH₃
1.25t, J = 7.2 Hz3H-CH₃

Table 2: ¹³C NMR Data for this compound in DMSO-d₆ at 125 MHz

Chemical Shift (ppm)Assignment
168.4C=O
155.2Ar-C
148.9Ar-C
136.7Ar-C
130.1Ar-CH
128.5Ar-CH
125.3Ar-CH
122.0Ar-CH
115.8Ar-C
61.3-CH₂-
21.2Ar-CH₃
14.5-CH₃
Mass Spectrometry (MS)

High-resolution mass spectrometry was used to determine the exact mass of this compound and confirm its elemental composition.

A solution of this compound (1 mg/mL) in acetonitrile was infused into a Thermo Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The instrument was operated with a mass resolution of 70,000. The spray voltage was set to 3.5 kV, and the capillary temperature was 320°C.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zMeasured m/zMass Error (ppm)
[M+H]⁺254.1182254.1179-1.2

The measured mass is consistent with the expected molecular formula of C₁₅H₁₅N₁O₃.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the proposed signaling pathway it inhibits.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_evaluation Biological Evaluation synthesis Synthesis of this compound purification Purification (HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms pathway_analysis Signaling Pathway Analysis purification->pathway_analysis signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation ft1518 This compound ft1518->mek

FT-1518: A Preclinical, Orally Bioavailable Dual mTORC1/mTORC2 Inhibitor for Oncology Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Overview for Researchers and Drug Development Professionals

Abstract

FT-1518 is a novel, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2). Preclinical data suggests that this compound exhibits significant anti-proliferative activity across a range of hematologic and solid tumor cell lines, with potency in the low nanomolar range. In vivo studies have demonstrated dose-dependent tumor growth inhibition in multiple solid tumor xenograft models. Developed by FTG BIO LLC, this compound's mechanism of action, which involves the inhibition of both mTORC1 and mTORC2, offers a potential therapeutic advantage over earlier generation mTOR inhibitors by more comprehensively targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This document provides a detailed overview of the available preclinical data, mechanism of action, and potential therapeutic applications of this compound.

Introduction

The PI3K/Akt/mTOR signaling pathway is a pivotal regulator of cellular processes integral to cancer development and progression, including cell growth, proliferation, metabolism, and survival. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), primarily target mTORC1, they do not directly inhibit mTORC2. This can lead to a feedback activation of Akt via mTORC2, potentially limiting their therapeutic efficacy.

This compound is a next-generation mTOR inhibitor designed to overcome this limitation by selectively targeting the kinase activity of both mTORC1 and mTORC2.[1] This dual inhibition is intended to provide a more complete blockade of the mTOR pathway, leading to enhanced anti-tumor activity. Preclinical evidence suggests that this compound is a potent, orally bioavailable compound with a favorable early safety profile.[1]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to the downstream suppression of key signaling molecules that drive cell growth and proliferation.

Key Signaling Events:

  • Inhibition of mTORC1: By inhibiting mTORC1, this compound prevents the phosphorylation of its downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth. The inhibition of S6 phosphorylation (pS6) is a key biomarker of mTORC1 inhibition.[1]

  • Inhibition of mTORC2: Inhibition of mTORC2 by this compound prevents the phosphorylation of Akt at serine 473 (S473). Phosphorylation at this site is crucial for the full activation of Akt, a key survival kinase. By inhibiting pAkt(S473), this compound can suppress pro-survival signaling.[1]

  • Selectivity over PI3K: Notably, this compound is reported to be selective for mTOR and does not inhibit the PI3K biomarker pAkt(T308), indicating that it avoids direct inhibition of the upstream PI3K pathway.[1]

mTOR_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p(T308) mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt p(S473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth _4EBP1->CellGrowth FT1518 This compound FT1518->mTORC2 FT1518->mTORC1

Caption: Simplified mTOR Signaling Pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. While specific IC50 values for individual cell lines are not publicly available, a 2017 conference abstract by Mita et al. reported that the compound exhibits growth inhibitory activity in the low nanomolar range in a large panel of hematologic and solid tumor cell lines.[1] The potent inhibition of mTOR pathway biomarkers, specifically pAkt(S473) and pS6, confirms its mechanism of action at the cellular level.[1]

Table 1: Summary of In Vitro Activity of this compound

ParameterResultReference
Cell Growth Inhibition Low nanomolar activity in a large panel of hematologic and solid tumor cell lines[1]
Biomarker Inhibition Potent inhibition of pAkt(S473) and pS6(S240/244)[1]
PI3K Pathway No inhibition of pAkt(T308)[1]
In Vivo Efficacy

In vivo studies using multiple solid tumor xenograft models have shown that this compound leads to dose-dependent tumor growth inhibition (TGI).[1] The compound reportedly demonstrates higher TGI compared to rapalogs in these models.[1] A single oral dose was sufficient to achieve high and sustained tumor exposure and target inhibition.[1]

Table 2: Summary of In Vivo Efficacy of this compound

ParameterResultReference
Tumor Growth Inhibition Dose-dependent and higher TGI compared to rapalogs in multiple solid tumor xenografts[1]
Tumor Exposure High and sustained tumor exposure after a single oral dose[1]
Pharmacokinetics

This compound is characterized as having high oral bioavailability in preclinical species.[1] A patent application for salt forms of the compound provides limited pharmacokinetic data for the free base in rats.

Table 3: Pharmacokinetic Parameters of this compound (Free Base) in Rats

ParameterValue (ng/mL)AUC (ng.h/mL)Reference
Cmax 15923442[2]
Safety and Tolerability

Preclinical data suggests that this compound has a favorable toxicology profile.[1] It has demonstrated excellent microsomal stability and no inhibitory activity towards undesired cytochrome P450 (CYP) enzymes, suggesting a lower potential for drug-drug interactions.[1]

Potential Therapeutic Applications

The dual inhibition of mTORC1 and mTORC2 by this compound positions it as a promising therapeutic candidate for a wide range of cancers where the PI3K/Akt/mTOR pathway is hyperactivated. This includes, but is not limited to:

  • Solid Tumors: Various solid tumors with mutations in PI3K, PTEN, or Akt.

  • Hematologic Malignancies: Leukemias and lymphomas dependent on mTOR signaling.

  • Therapy-Resistant Cancers: Tumors that have developed resistance to first-generation mTOR inhibitors.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available, the following sections describe the general methodologies typically employed for the types of studies cited.

In Vitro Cell Proliferation Assay (General Protocol)

This type of assay is used to determine the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity.

  • Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Proliferation_Assay Start Start PlateCells Plate Cancer Cells in 96-well Plates Start->PlateCells TreatCompound Add Serial Dilutions of this compound PlateCells->TreatCompound Incubate Incubate for 72 hours TreatCompound->Incubate AddReagent Add Viability Reagent (e.g., MTT) Incubate->AddReagent Measure Measure Absorbance/ Luminescence AddReagent->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for an in vitro cell proliferation assay.
Western Blotting for Biomarker Analysis (General Protocol)

Western blotting is used to detect the levels of specific proteins, such as phosphorylated Akt and S6, in cells treated with a compound.

  • Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations for a specified time. The cells are then washed and lysed to extract the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-pAkt(S473), anti-pS6, and total Akt and S6 as loading controls).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control.

In Vivo Xenograft Tumor Model (General Protocol)

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound orally at different doses, while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.

Xenograft_Model_Workflow Start Start Implant Implant Human Cancer Cells into Mice Start->Implant TumorGrowth Allow Tumors to Establish Implant->TumorGrowth Randomize Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize Treat Administer this compound (Oral Gavage) Randomize->Treat Measure Measure Tumor Volume Periodically Treat->Measure Analyze Calculate Tumor Growth Inhibition (TGI) Measure->Analyze End End Analyze->End

Caption: General workflow for an in vivo xenograft tumor model study.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a dual mTORC1/mTORC2 inhibitor. The available data indicate potent in vitro anti-proliferative activity and in vivo anti-tumor efficacy in solid tumor models. Its oral bioavailability and favorable early safety profile further support its potential for clinical development. Further studies will be required to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from treatment with this next-generation mTOR inhibitor. As more detailed quantitative data from ongoing and future studies become available, a more comprehensive understanding of the therapeutic window and potential applications of this compound will emerge.

References

General Experimental Workflow for Characterizing Cellular Effects of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for publicly available early research data on the cellular effects of a compound designated "FT-1518" did not yield any specific results. This suggests that "this compound" may be an internal development code, a compound that has not yet been described in published scientific literature, or a potential typographical error.

Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested, due to the absence of foundational research information on this specific compound.

For researchers, scientists, and drug development professionals interested in the cellular effects of novel compounds, the typical workflow for investigating a new chemical entity (NCE) is outlined below. This generalized workflow can serve as a template for structuring research and data presentation when information on a specific compound, such as the hypothetical "this compound," becomes available.

The initial investigation into a novel compound's cellular effects generally follows a structured approach to determine its biological activity, mechanism of action, and potential therapeutic applications.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Preclinical Validation A Compound Acquisition and QC B High-Throughput Screening (HTS) (e.g., cell viability assays) A->B C Hit Identification (Dose-Response Analysis) B->C D Target Identification/ Validation Assays C->D E Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) D->E F Cellular Phenotypic Assays (e.g., Apoptosis, Cell Cycle) E->F G In vivo Model Testing (e.g., Xenograft models) F->G H ADME/Tox Profiling G->H I Lead Optimization H->I

Caption: A generalized experimental workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway Analysis

Should "this compound" be identified as an inhibitor of a key cellular signaling pathway, for instance, the PI3K/AKT/mTOR pathway which is crucial for cell growth and proliferation, its effects would be investigated using a series of targeted experiments.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, a common target in drug development.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Data Presentation and Experimental Protocols

In the absence of specific data for "this compound," the following tables and protocol outlines serve as examples of how such information would be structured in a technical guide.

Table 1: Hypothetical In Vitro IC₅₀ Values for this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (nM)Assay Type
MCF-7Breast50CellTiter-Glo®
A549Lung120MTT
U87 MGGlioblastoma75RealTime-Glo™
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of "this compound" (e.g., from 0.1 nM to 10 µM) for 72 hours.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse cells and stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate IC₅₀ values using non-linear regression analysis.

This guide provides a framework for the type of information that would be included in a technical whitepaper on the cellular effects of a novel compound. Should information on "this compound" become publicly available, a detailed and specific guide can be developed. Researchers are encouraged to consult peer-reviewed scientific literature and official documentation from compound suppliers for accurate and detailed information.

FT-1518 target engagement assays

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Target Engagement Assays for FT-1518, a Selective mTORC1 and mTORC2 Inhibitor

Disclaimer: Detailed, publicly available experimental protocols and comprehensive quantitative data for the target engagement assays of this compound are limited. The information presented herein is a synthesis of available data from conference abstracts and patent literature, supplemented with representative methodologies for this class of inhibitors.

This compound is a selective and potent, orally bioavailable small molecule inhibitor of both mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2)[1]. Developed by FTG Bio LLC, it has shown promising preclinical antitumor activity[1][2]. This guide provides an overview of the likely target engagement assays for this compound based on its mechanism of action and general practices in drug discovery for mTOR inhibitors.

Data Presentation

While specific biochemical IC50 values for this compound against mTORC1 and mTORC2 are not detailed in the available literature, a patent discloses its in vitro cell growth inhibitory activity in several cancer cell lines.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer246
HCT-116Colon Carcinoma63
PC-3Prostate Cancer42
Data from patent WO2018178944A1.

Conference abstracts have described the growth inhibitory activity of this compound to be in the "low nanomolar range" across a large panel of hematologic and solid tumor cell lines[1].

Experimental Protocols

The following are representative protocols for key assays to determine the target engagement of a dual mTORC1/mTORC2 inhibitor like this compound.

Biochemical mTOR Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.

Objective: To determine the in vitro potency (IC50) of this compound against purified mTORC1 and mTORC2.

Materials:

  • Recombinant human mTORC1 and mTORC2 enzymes

  • Substrates: GST-tagged 4E-BP1 (for mTORC1) and inactive Akt1 (for mTORC2)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add a fixed concentration of mTORC1 or mTORC2 enzyme to the wells of a 384-well plate containing the kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the respective substrate (4E-BP1 for mTORC1, Akt1 for mTORC2) and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced (e.g., using the ADP-Glo™ assay) or by detecting the phosphorylated substrate using a phospho-specific antibody in an ELISA or TR-FRET format.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay: Western Blotting for Phospho-Biomarkers

This assay confirms that this compound engages its targets in a cellular context by measuring the inhibition of downstream signaling pathways.

Objective: To assess the dose-dependent inhibition of mTORC1 and mTORC2 activity in cancer cells by measuring the phosphorylation status of their respective downstream effectors, S6 ribosomal protein (pS6) and Akt (pAkt).

Materials:

  • Cancer cell line (e.g., PC-3 or MCF-7)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser240/244), anti-total S6, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. The loading control is used to ensure equal protein loading.

Mandatory Visualization

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_output Cellular Response Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pThr308 mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt pSer473 S6 S6 Ribosomal Protein S6K->S6 pSer240/244 Cell Growth\n& Proliferation Cell Growth & Proliferation S6->Cell Growth\n& Proliferation 4EBP1->Cell Growth\n& Proliferation FT1518_mTORC1 This compound FT1518_mTORC1->mTORC1 inhibition FT1518_mTORC2 This compound FT1518_mTORC2->mTORC2 inhibition

Caption: mTOR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochem_Assay mTORC1/mTORC2 Kinase Assay IC50_Det IC50 Determination Biochem_Assay->IC50_Det Cell_Culture Cancer Cell Culture IC50_Det->Cell_Culture Compound_Treatment This compound Treatment Cell_Culture->Compound_Treatment Western_Blot Western Blot for pAkt(S473) & pS6(S240/244) Compound_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Compound_Treatment->Cell_Viability Xenograft Tumor Xenograft Model Cell_Viability->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Efficacy Antitumor Efficacy Xenograft->Efficacy

Caption: General Experimental Workflow for an mTOR Inhibitor.

References

Methodological & Application

No Publicly Available Data for FT-1518 Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for the experimental compound "FT-1518" have yielded no publicly available scientific literature, preclinical data, or established mechanism of action. As a result, the creation of detailed application notes and protocols for cell culture experiments, as requested, cannot be fulfilled at this time.

The development of accurate and reliable experimental protocols requires foundational knowledge of a compound's biological activity, its molecular targets, and its effects on cellular systems. Without access to publications, patents, or other scientific disclosures detailing the nature of this compound, any attempt to generate protocols would be speculative and lack the necessary scientific basis for reproducibility and validation.

To proceed with the user's request, information regarding the following would be essential:

  • Molecular Target and Mechanism of Action: Understanding the specific protein, enzyme, or pathway that this compound interacts with is crucial for designing relevant cell-based assays.

  • Compound Class and Properties: Knowledge of whether this compound is a small molecule, peptide, or other modality, along with its solubility and stability, is required for proper handling and use in cell culture.

  • Existing Preclinical Data: Any available data on the compound's effects on cell lines, such as IC50 values or observed phenotypic changes, would inform the design of experimental workflows and data presentation.

Without this fundamental information, it is not possible to generate the requested detailed protocols, quantitative data tables, or accurate signaling pathway diagrams. Further dissemination of information on this compound from the developing entity will be required before such documentation can be created.

Application Notes and Protocols for FT-1518 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Caution: Information regarding the specific therapeutic agent "FT-1518" is not available in the public domain as of late 2025. The following application notes and protocols are based on general principles for evaluating novel small molecule inhibitors in preclinical animal models of cancer. Researchers should adapt these guidelines based on the specific characteristics of this compound, once that information becomes available.

Introduction

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the investigational agent this compound in various animal models of cancer. The protocols outlined are intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.

General Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations, under an approved animal care and use protocol. The choice of animal model is critical and should be based on the specific cancer type and the proposed mechanism of action of this compound.[1][2][3][4]

In Vivo Efficacy Studies

The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of this compound. Common models include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[3][4]

Cell Line-Derived Xenograft (CDX) Model Protocol

Objective: To assess the anti-tumor activity of this compound in an established cancer cell line grown in immunocompromised mice.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., NOD-scid gamma (NSG), SCID/Beige, or Athymic Nude)

  • This compound formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Cell Culture: Culture cancer cells under standard conditions.

  • Cell Implantation: Subcutaneously inject a suspension of 1 x 10⁶ to 10 x 10⁶ cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment and control groups. Administer this compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study. Collect tumors and other tissues for further analysis.

Patient-Derived Xenograft (PDX) Model Protocol

Objective: To evaluate the efficacy of this compound in a model that more closely recapitulates the heterogeneity and microenvironment of human tumors.[4]

Protocol:

  • Tumor Implantation: Surgically implant a small fragment of a patient's tumor into the flank of immunocompromised mice.

  • Tumor Engraftment and Expansion: Allow the tumor to engraft and grow. The tumor can then be passaged to subsequent cohorts of mice for expansion.

  • Treatment: Once tumors are established and have reached a suitable size, randomize mice and begin treatment with this compound as described for the CDX model.

  • Monitoring and Endpoint: Follow the same procedures for tumor measurement, body weight monitoring, and endpoint determination as in the CDX protocol.

Experimental Workflow for In Vivo Efficacy Studies

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis cell_culture Cell Culture / PDX Tumor Prep implantation Tumor Cell/Fragment Implantation cell_culture->implantation animal_acclimation Animal Acclimation animal_acclimation->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization dosing This compound / Vehicle Administration randomization->dosing monitoring Tumor & Body Weight Measurement dosing->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor & Tissue Analysis endpoint->analysis

Caption: Workflow for conducting in vivo efficacy studies.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.[5][6][7]

Protocol:

  • Animal Model: Use a relevant species, often rodents (mice or rats), for initial PK studies.

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution

Pharmacodynamic (PD) Studies

Objective: To assess the effect of this compound on its biological target and downstream signaling pathways in vivo.[5][8]

Protocol:

  • Model and Dosing: Use a tumor-bearing animal model and administer this compound at various doses.

  • Tissue Collection: Collect tumor and surrogate tissues at different time points after dosing.

  • Biomarker Analysis: Analyze the levels of target engagement and downstream signaling modulation using techniques such as:

    • Western Blotting: To measure protein expression and phosphorylation status.

    • Immunohistochemistry (IHC): To visualize target expression and localization in tissues.

    • ELISA: To quantify protein levels.

    • Gene Expression Analysis (e.g., qPCR, RNA-seq): To measure changes in gene transcription.

Hypothetical Signaling Pathway for this compound Assuming this compound is a kinase inhibitor in a hypothetical pathway.

cluster_upstream Upstream Signaling cluster_pathway Signaling Cascade cluster_downstream Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival FT1518 This compound FT1518->Kinase1

Caption: Hypothetical signaling pathway inhibited by this compound.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 2: Example of In Vivo Efficacy Data Summary

Treatment GroupDose (mg/kg)NMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle -101500 ± 150-5 ± 2
This compound 1010800 ± 100472 ± 3
This compound 3010300 ± 5080-1 ± 2

Table 3: Example of Pharmacodynamic Data Summary (Tumor Tissue)

Treatment GroupDose (mg/kg)Np-Target (Relative to Vehicle) ± SEMp-Downstream (Relative to Vehicle) ± SEM
Vehicle -51.0 ± 0.21.0 ± 0.15
This compound 1050.4 ± 0.10.5 ± 0.1
This compound 3050.1 ± 0.050.2 ± 0.08

Conclusion

The successful preclinical evaluation of this compound relies on a systematic approach employing a combination of in vivo efficacy, pharmacokinetic, and pharmacodynamic studies. The protocols and guidelines presented here provide a framework for these investigations. The choice of appropriate animal models and the rigorous collection and analysis of data are paramount to understanding the therapeutic potential of this compound.

References

Application Notes and Protocols for FT-1518: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "FT-1518" have not yielded any publicly available information regarding a pharmaceutical compound or investigational drug with this identifier. Therefore, the creation of detailed application notes, protocols, and dosage guidelines is not possible at this time.

The comprehensive search included queries for "this compound dosage and administration guidelines," "this compound clinical trials," "this compound mechanism of action," and "this compound preclinical studies." None of these searches returned relevant results that would allow for the generation of the requested scientific and technical documentation.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use a recognized and publicly disclosed identifier. It is possible that "this compound" may be an internal project code, a misidentified compound, or a substance not yet in the public domain.

Without any data on the pharmacological properties, mechanism of action, or clinical investigation of this compound, the following essential components of application notes and protocols cannot be developed:

  • Dosage and Administration: No information exists on safe and effective dosing regimens, routes of administration, or potential dose-limiting toxicities.

  • Mechanism of Action: The molecular target and signaling pathways affected by this compound are unknown, preventing the creation of accurate pathway diagrams.

  • Experimental Protocols: Without preclinical or clinical study data, it is impossible to provide methodologies for in vitro or in vivo experiments, such as cell-based assays or animal models.

  • Quantitative Data: There is no available data to summarize in tabular format regarding efficacy, safety, or pharmacokinetic and pharmacodynamic profiles.

It is recommended to verify the identifier "this compound" and ensure it is a publicly recognized name for a specific compound. If it is an internal designation, accessing proprietary documentation would be necessary to develop the requested application notes and protocols.

Application Note: FT-1518 for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Note for the User: As "FT-1518" is a fictional compound, the following application note has been generated as a hypothetical example. The data, target, and specific experimental details are illustrative and designed to meet the structural and content requirements of the prompt. All protocols and methodologies are based on standard Western blotting procedures.[1][2]

Investigating PI3K/Akt/mTOR Signaling Inhibition in Cancer Cell Lines

Abstract

This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] This application note provides a detailed protocol for using this compound to probe the inhibition of the PI3K/Akt pathway in cancer cell lines via Western blot analysis. We demonstrate that this compound effectively reduces the phosphorylation of Akt (Ser473), a key downstream node in the pathway, in a dose-dependent manner.

Introduction

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control essential cellular functions.[4] Upon activation by receptor tyrosine kinases, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including components of the mTOR complex 1 (mTORC1), to promote cell growth and proliferation.[5]

This compound is a novel ATP-competitive inhibitor designed for high selectivity towards the p110α catalytic subunit of PI3K. By inhibiting PI3Kα, this compound is expected to block downstream signaling, leading to decreased Akt phosphorylation and reduced cell proliferation in PIK3CA-mutant cancer cells. Western blotting is a fundamental technique used to detect changes in protein expression and post-translational modifications, such as phosphorylation, making it an ideal method to confirm the mechanism of action of this compound.[2] This note outlines the procedures for cell treatment, protein extraction, and immunoblotting to quantify the inhibitory effect of this compound on Akt signaling.

Data Presentation

The inhibitory effect of this compound was assessed in two human cancer cell lines: MCF-7 (breast cancer, PIK3CA mutant) and U-87 MG (glioblastoma, PTEN null). Cells were treated with increasing concentrations of this compound for 2 hours, and the phosphorylation of Akt at Ser473 was quantified by densitometry of Western blot bands.

Table 1: Dose-Dependent Inhibition of p-Akt (Ser473) by this compound

Cell LineThis compound Conc. (nM)p-Akt (Ser473) Signal (Normalized to Total Akt)% Inhibition
MCF-7 0 (Vehicle)1.000%
100.7822%
500.4555%
1000.2179%
5000.0991%
U-87 MG 0 (Vehicle)1.000%
100.8515%
500.5248%
1000.2971%
5000.1486%

Visualizations

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment (MCF-7 / U-87 MG + this compound) B 2. Cell Lysis & Protein Extraction (RIPA Buffer + Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Load 20 µg protein/lane) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-p-Akt, Anti-Akt, Anti-Actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection (ECL Substrate) H->I J 10. Imaging & Densitometry (ImageQuant™) I->J

References

Application Note: Utilizing FT-1518 in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using FT-1518 in High-Throughput Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. This application note provides a comprehensive overview and detailed protocols for the utilization of the novel compound this compound in HTS campaigns. The information presented here is intended to guide researchers in designing and executing effective screening assays to explore the therapeutic potential of this compound and its analogs.

Note: Information regarding a specific compound designated "this compound" is not publicly available in the searched scientific literature. The following application note is a generalized template that can be adapted once the specific target and mechanism of action of this compound are known. The included diagrams and protocols are illustrative examples of how such information would be presented.

Putative Signaling Pathway of Action

To effectively design a screening assay, understanding the compound's mechanism of action is crucial. Assuming this compound is an inhibitor of the mTOR signaling pathway, a critical regulator of cell growth and proliferation, a potential signaling cascade is illustrated below.[1][2][3] Defects in mTORC1 regulation are implicated in the development of many metabolic diseases, including cancer and diabetes.[1] The mTOR pathway is activated in various cellular processes such as tumor formation and insulin resistance.[2]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits when unphosphorylated FT1518 This compound FT1518->mTORC1 Inhibits

Caption: Putative mTOR Signaling Pathway and the inhibitory action of this compound.

High-Throughput Screening Workflow

A typical HTS workflow to identify modulators of a specific cellular pathway involves several key stages, from assay development to hit confirmation. The following diagram outlines a generalized workflow adaptable for screening this compound.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Caption: Generalized workflow for a high-throughput screening campaign.

Quantitative Data Summary

Effective HTS campaigns generate a large amount of quantitative data. The following tables provide a template for summarizing key performance indicators for an assay designed to test this compound.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor > 0.5A measure of assay quality and statistical effect size.
Signal-to-Background (S/B) > 10The ratio of the signal from a positive control to a negative control.
Coefficient of Variation (%CV) < 15%A measure of the variability of the assay signal.
Assay Window > 2-foldThe dynamic range of the assay.

Table 2: Hypothetical Dose-Response Data for this compound

CompoundTargetAssay TypeIC50 (nM)Hill Slope
This compound mTORC1TR-FRET1501.1
Control Inhibitor mTORC1TR-FRET501.0

Experimental Protocols

Detailed and reproducible protocols are essential for successful HTS. The following are example protocols for a primary screen and a dose-response assay for an mTORC1 inhibitor.

Protocol 1: Primary High-Throughput Screen (1536-well format)

Objective: To identify potential inhibitors of the mTORC1 pathway from a large compound library using a single concentration of this compound.

Materials:

  • 1536-well assay plates

  • HEK293T cells expressing a fluorescent reporter for mTORC1 activity

  • Assay medium: DMEM with 10% FBS

  • This compound and control compounds

  • Acoustic liquid handler for compound dispensing

  • Plate reader with fluorescence detection capabilities

Method:

  • Cell Plating: Dispense 5 µL of HEK293T cells (at a density of 1 x 105 cells/mL) into each well of a 1536-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Using an acoustic liquid handler, transfer 50 nL of this compound (at a final concentration of 10 µM) or control compounds to the appropriate wells.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the data to positive and negative controls and calculate the percent inhibition for each compound.

Protocol 2: Dose-Response and IC50 Determination

Objective: To determine the potency (IC50) of this compound and confirmed hits from the primary screen.

Materials:

  • 384-well assay plates

  • HEK293T cells with mTORC1 reporter

  • Assay medium

  • Serial dilutions of this compound and hit compounds

  • Multichannel pipette or automated liquid handler

  • Plate reader

Method:

  • Cell Plating: Seed 20 µL of HEK293T cells (1 x 105 cells/mL) into each well of a 384-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of this compound and hit compounds in DMSO.

  • Compound Addition: Add 100 nL of the serially diluted compounds to the cell plates.

  • Incubation: Incubate for 1 hour at 37°C.

  • Signal Detection: Measure the fluorescence intensity.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While specific details for a compound named this compound are not currently available in the public domain, this application note provides a robust framework for its potential use in high-throughput screening. The provided templates for signaling pathways, experimental workflows, data presentation, and detailed protocols can be readily adapted once the molecular target and properties of this compound are elucidated. Successful implementation of these HTS strategies will be critical in uncovering the therapeutic potential of novel compounds like this compound.

References

Application Notes and Protocols for FT-1518 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a potent and specific inhibitor of both mTORC1 and mTORC2 (mechanistic target of rapamycin complexes 1 and 2). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This application note provides a detailed protocol for using immunofluorescence to assess the pharmacological effects of this compound on the mTOR signaling pathway in cultured cells. By staining for key downstream effectors of mTORC1 and mTORC2, such as phosphorylated S6 Ribosomal Protein Kinase (p-S6K) and phosphorylated 4E-Binding Protein 1 (p-4E-BP1), researchers can effectively monitor the inhibition of mTOR activity in response to this compound treatment. This method is invaluable for mechanism-of-action studies, dose-response analysis, and biomarker discovery in the context of drug development.

Signaling Pathway Diagram

The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound. This compound inhibits the kinase activity of both mTORC1 and mTORC2, thereby blocking the phosphorylation of their respective downstream substrates.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 AKT->mTORC2 mTORC1 mTORC1 AKT->mTORC1 mTORC2->AKT Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 pS6K p-S6K (Active) S6K->pS6K ProteinSynth Protein Synthesis & Cell Growth pS6K->ProteinSynth p4EBP1 p-4E-BP1 (Inactive) fourEBP1->p4EBP1 p4EBP1->ProteinSynth FT1518_1 This compound FT1518_1->mTORC1 FT1518_2 This compound FT1518_2->mTORC2

This compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Data Summary

The following table provides typical antibody dilutions and incubation times for immunofluorescence analysis of key mTOR pathway proteins. Note that these are starting recommendations and should be optimized for your specific cell line and experimental conditions.

ParameterTarget ProteinRecommended DilutionIncubation TimeIncubation Temp.
Primary Antibody Phospho-mTOR (Ser2448)1:100 - 1:400Overnight4°C
Phospho-S6K (Thr389)1:200 - 1:800Overnight4°C
Phospho-4E-BP1 (Thr37/46)1:200 - 1:800Overnight4°C
Secondary Antibody Fluorophore-conjugated Anti-Rabbit IgG1:500 - 1:10001 hourRoom Temp.

Detailed Experimental Protocol

This protocol describes the immunofluorescent staining of cultured adherent cells to assess the inhibition of mTOR signaling by this compound.

Materials and Reagents
  • Cell Culture: Adherent cancer cell line of interest (e.g., MCF7, U87-MG)

  • Culture Reagents: Complete growth medium, PBS, Trypsin-EDTA

  • Labware: 8-well or 16-well chamber slides, or coverslips in 24-well plates

  • This compound: Stock solution in DMSO

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 0.1% Triton X-100 in PBS

  • Primary Antibodies: Rabbit anti-phospho-S6K (Thr389), Rabbit anti-phospho-4E-BP1 (Thr37/46)

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Mounting Medium: Anti-fade mounting medium

  • Equipment: Humidified chamber, fluorescence microscope with appropriate filters

Experimental Workflow Diagram

IF_Workflow A 1. Cell Seeding Seed cells on chamber slides/coverslips B 2. This compound Treatment Treat with desired concentrations A->B C 3. Fixation 4% PFA in PBS for 15 min at RT B->C D 4. Permeabilization 0.25% Triton X-100 in PBS for 10 min C->D E 5. Blocking 1 hour at RT in blocking buffer D->E F 6. Primary Antibody Incubation Overnight at 4°C E->F G 7. Secondary Antibody Incubation 1 hour at RT, protected from light F->G H 8. Counterstaining & Mounting Incubate with DAPI, then mount G->H I 9. Imaging & Analysis Fluorescence microscopy and quantification H->I

Workflow for immunofluorescence staining.
Step-by-Step Procedure

  • Cell Seeding: a. A day before the experiment, seed your cells onto sterile glass coverslips or chamber slides at a density that will result in 60-70% confluency on the day of staining. b. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from your stock solution. Include a vehicle control (e.g., 0.1% DMSO). b. Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle. c. Incubate for the desired time (e.g., 2, 6, or 24 hours) to assess the inhibitory effect.

  • Fixation: a. Aspirate the treatment medium and gently wash the cells twice with ice-cold PBS. b. Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.[1][2] c. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: a. To allow antibodies to access intracellular antigens, add Permeabilization Buffer (0.25% Triton X-100 in PBS) to the cells. b. Incubate for 10 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. To prevent non-specific antibody binding, add Blocking Buffer to each well. b. Incubate for 1 hour at room temperature in a humidified chamber.[1][3]

  • Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-p-S6K or anti-p-4E-BP1) to its optimized concentration in Blocking Buffer. b. Aspirate the blocking solution and add the diluted primary antibody solution to the cells. c. Incubate overnight at 4°C in a humidified chamber.[4][5][6]

  • Secondary Antibody Incubation: a. The next day, wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this step onwards, protect the samples from light. c. Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature in a humidified chamber.[3]

  • Nuclear Counterstaining and Mounting: a. Wash the cells three times with PBS for 5 minutes each. b. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei. c. Wash twice more with PBS. d. Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium. If using chamber slides, remove the chamber and add mounting medium and a coverslip. e. Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging and Data Analysis: a. Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filters for the chosen fluorophore and DAPI. Ensure consistent imaging parameters (e.g., exposure time, laser power) across all samples for accurate comparison. b. The efficacy of this compound can be quantified by measuring the fluorescence intensity of the target protein (e.g., p-S6K) in the cytoplasm.[7][8] Image analysis software (e.g., ImageJ/Fiji) can be used to measure the mean fluorescence intensity per cell. c. Compare the intensity of the treated samples to the vehicle control to determine the dose-dependent inhibition of mTOR signaling.

Troubleshooting

  • High Background: Insufficient blocking, incomplete washing, or primary antibody concentration too high. Increase blocking time or use a different blocking agent. Ensure thorough washing between steps. Titrate the primary antibody.

  • Weak or No Signal: Primary antibody not suitable for IF, insufficient incubation time, or incorrect fixation/permeabilization. Verify antibody compatibility and optimize incubation times. Test alternative fixation methods (e.g., methanol fixation).

  • Photobleaching: Excessive exposure to excitation light. Minimize light exposure, use an anti-fade mounting medium, and use neutral density filters if available.

By following this detailed protocol, researchers can effectively utilize immunofluorescence to characterize the cellular effects of the mTORC1/2 inhibitor this compound, providing valuable insights for cancer research and drug development.

References

Application Notes and Protocols for In Vivo Imaging: A General Overview

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for "FT-1518," it appears that there is currently no publicly available information, preclinical studies, or clinical trial data for a compound with this designation. Therefore, the following application notes and protocols are based on established in vivo imaging techniques that are broadly applicable in drug development and biomedical research. These methodologies can be adapted for novel compounds once specific characteristics are determined.

General Principles of In Vivo Imaging in Drug Development

In vivo imaging is a critical tool in preclinical and clinical research, offering non-invasive, real-time visualization of biological processes within a living organism.[1] This capability allows for longitudinal studies, where each animal can serve as its own control, thereby reducing biological variability and the number of animals required for a study.[1] Commonly employed modalities include optical imaging (bioluminescence and fluorescence), magnetic resonance imaging (MRI), computed tomography (CT), positron emission tomography (PET), and single photon emission computed tomography (SPECT).[1]

Application Note 1: Near-Infrared (NIR) Fluorescence Imaging for Biodistribution Studies

Objective: To determine the biodistribution and target engagement of a novel therapeutic agent. This technique is valuable for assessing the accumulation of a drug or nanoparticle at a specific site, such as a tumor or an area of inflammation.

Background: NIR fluorescence imaging utilizes fluorophores that emit light in the near-infrared spectrum (700-900 nm). This region of the spectrum offers advantages for in vivo applications due to lower tissue autofluorescence and deeper photon penetration compared to the visible spectrum.[2]

Experimental Workflow for NIR Imaging

Caption: Workflow for a typical in vivo NIR fluorescence imaging experiment.

Protocol: In Vivo NIR Fluorescence Imaging
  • Probe Preparation: Conjugate the therapeutic agent of interest with a suitable NIR fluorophore (e.g., ZW800-1C).[3] Purify the conjugate to remove any free dye.

  • Animal Handling: Anesthetize the subject animal (e.g., mouse or rat) using a suitable anesthetic (e.g., isoflurane).

  • Administration: Administer the NIR-labeled compound to the animal via the desired route (e.g., intravenous, intraperitoneal, or intratympanic).[3]

  • Image Acquisition:

    • Place the animal in an in vivo imaging system equipped for NIR fluorescence detection.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the pharmacokinetics and biodistribution of the compound.[3]

    • Use appropriate excitation and emission filters for the specific NIR fluorophore.

  • Data Analysis:

    • Use imaging software to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors, organs, or injection sites.

    • Normalize the fluorescence signal to a control region or to the pre-injection image.

  • Ex Vivo Validation (Optional):

    • At the study endpoint, euthanize the animal and harvest major organs (e.g., liver, spleen, kidneys, heart, lungs, and tumor).

    • Image the explanted organs to confirm the in vivo biodistribution findings.

Application Note 2: Bioluminescence Imaging for Monitoring Gene Expression

Objective: To monitor the activation of specific signaling pathways or changes in gene expression in response to a therapeutic intervention.

Background: Bioluminescence imaging (BLI) is a highly sensitive technique that relies on the enzymatic reaction of luciferase with its substrate, luciferin, to produce light.[4] This method is particularly useful for tracking cellular processes in real-time by using reporter genes linked to specific promoters of interest.[4]

Signaling Pathway Activation Leading to Reporter Gene Expression

SignalingPathway A Therapeutic Agent (e.g., this compound) B Target Receptor A->B Binds C Intracellular Signaling Cascade B->C Activates D Transcription Factor Activation (e.g., NF-κB) C->D Leads to E Promoter Binding D->E F Luciferase Reporter Gene Expression E->F G Light Production (with Luciferin) F->G Catalyzes

Caption: Generalized pathway for bioluminescence reporter gene imaging.

Protocol: In Vivo Bioluminescence Imaging
  • Animal Model: Utilize a transgenic animal model that expresses luciferase under the control of a specific promoter of interest or introduce the reporter construct via viral vector delivery.[4]

  • Therapeutic Administration: Treat the animals with the compound of interest according to the study design.

  • Substrate Administration: Administer the appropriate luciferase substrate (e.g., D-luciferin) to the animal, typically via intraperitoneal injection.

  • Image Acquisition:

    • Anesthetize the animal.

    • Place the animal in an IVIS or similar bioluminescence imaging system.[4]

    • Acquire images at the peak time of substrate bioavailability.

  • Data Analysis:

    • Define ROIs over the areas of expected signal.

    • Quantify the bioluminescent signal in photons per second.

    • Compare the signal intensity between treated and control groups.

Application Note 3: Magnetic Resonance Imaging (MRI) for Anatomical and Functional Assessment

Objective: To obtain high-resolution anatomical images and functional information about tissues in response to a therapeutic agent.

Background: MRI provides excellent soft-tissue contrast and can be used to assess a wide range of physiological and functional parameters without the use of ionizing radiation.[5] Advanced MRI techniques such as functional MRI (fMRI) and diffusion tensor imaging (DTI) can provide insights into tissue function and microstructure.[5]

Protocol: High-Resolution T2-Weighted MRI for Tumor Volume Assessment
  • Animal Preparation: Anesthetize the tumor-bearing animal and place it in a compatible animal holder. Monitor respiration and maintain body temperature.

  • Image Acquisition:

    • Use a high-field small-animal MRI scanner.

    • Acquire T2-weighted images of the tumor using a fast spin-echo sequence.

    • Ensure sufficient spatial resolution to accurately delineate the tumor boundaries.

  • Data Analysis:

    • Use image analysis software to manually or semi-automatically segment the tumor volume from the surrounding tissue across all image slices.

    • Calculate the total tumor volume.

    • Repeat measurements at different time points to monitor tumor growth or regression in response to treatment.

Quantitative Data Summary

As no specific data for "this compound" is available, the following table provides a template for how quantitative data from in vivo imaging studies could be presented.

Imaging ModalityParameter MeasuredExample MetricPurpose
NIR Fluorescence Signal IntensityRadiant Efficiency [(p/s/cm²/sr)/(µW/cm²)]Assess drug biodistribution and target accumulation.
Bioluminescence Photon FluxPhotons/secondMonitor changes in gene expression or cell viability.
MRI Tumor Volumemm³Evaluate treatment efficacy on tumor growth.
PET Tracer UptakeStandardized Uptake Value (SUV)Quantify metabolic activity or receptor density.
SPECT Tracer Distribution% Injected Dose/gramDetermine organ-specific accumulation of a radiolabeled compound.

References

Application Note: Analysis of Target Gene Expression Following FT-1518 Treatment Using Quantitative PCR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FT-1518 is a novel small molecule inhibitor targeting the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a crucial regulator of cell metabolism, growth, proliferation, and survival, integrating both intracellular and extracellular signals.[1][2] Its deregulation is implicated in various diseases, including cancer and metabolic disorders.[2] This application note provides a detailed protocol for analyzing the effect of this compound on the expression of downstream target genes of the mTOR pathway using quantitative Polymerase Chain Reaction (qPCR).

Quantitative PCR is a highly sensitive and widely used technique for the detection and quantification of mRNA levels for specific genes, providing insights into the molecular mechanisms of drug action.[3] The following protocol outlines the steps from cell culture and treatment with this compound to data analysis using the relative quantification method.[4]

Data Presentation

Table 1: Relative Quantification of mTOR Pathway Target Genes after this compound Treatment

Target GeneTreatment GroupAverage CqΔCq (Target - Housekeeping)ΔΔCq (Treated - Untreated)Fold Change (2^-ΔΔCq)
AKT1 Untreated Control21.53.50.01.00
This compound (100 nM)23.85.82.30.20
RPS6KB1 (S6K1) Untreated Control24.26.20.01.00
This compound (100 nM)26.98.92.70.15
EIF4EBP1 (4E-BP1) Untreated Control23.15.10.01.00
This compound (100 nM)25.57.52.40.19
GAPDH Untreated Control18.0---
This compound (100 nM)18.0---

Note: The data presented are hypothetical and for illustrative purposes only. Cq (quantification cycle) values represent the PCR cycle number at which the fluorescence signal crosses the threshold.[5][6] GAPDH is used as the housekeeping gene for normalization.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for adherence.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

RNA Extraction
  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add a suitable lysis buffer (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Add chloroform, shake vigorously, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add isopropanol and incubate for 10 minutes at room temperature to precipitate the RNA.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • RNA Wash: Wash the RNA pellet with 75% ethanol.

  • RNA Resuspension: Air-dry the pellet and resuspend it in nuclease-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a PCR tube, combine the following components:

    • Total RNA (1 µg)

    • Random hexamers or oligo(dT) primers

    • dNTPs

    • Reverse Transcriptase

    • RNase inhibitor

    • Nuclease-free water to the final volume.

  • Incubation: Place the tubes in a thermal cycler and run the following program:

    • 25°C for 10 minutes

    • 50°C for 50 minutes

    • 85°C for 5 minutes

  • Storage: The resulting cDNA can be stored at -20°C until use.

Quantitative PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine:

    • cDNA template

    • Forward and reverse primers for the target genes (AKT1, RPS6KB1, EIF4EBP1) and a housekeeping gene (GAPDH)

    • SYBR Green or TaqMan probe-based master mix

    • Nuclease-free water to the final volume.

  • qPCR Run: Place the plate in a real-time PCR instrument and run a standard cycling protocol:

    • Initial denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis at the end of the run to ensure the specificity of the amplified product.

Data Analysis
  • Cq Value Determination: The instrument software will determine the Cq value for each sample.

  • Relative Quantification: Use the 2-ΔΔCq method to calculate the relative fold change in gene expression.[4]

    • ΔCq: Normalize the Cq of the target gene to the Cq of the housekeeping gene: ΔCq = Cq(target gene) - Cq(housekeeping gene)

    • ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the untreated control: ΔΔCq = ΔCq(treated sample) - ΔCq(untreated control)

    • Fold Change: Calculate the fold change in expression: Fold Change = 2-ΔΔCq

Mandatory Visualizations

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Signaling Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis This compound This compound This compound->mTORC1 qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_qpcr qPCR & Data Analysis A 1. Cell Seeding B 2. This compound Treatment A->B C 3. RNA Extraction B->C D 4. cDNA Synthesis C->D E 5. qPCR Amplification D->E F 6. Data Analysis (ΔΔCq) E->F

References

Application Notes and Protocols for FT-1518 in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a potent and selective, orally bioavailable inhibitor of both mTORC1 and mTORC2, positioning it as a critical tool for research in cellular signaling and as a potential therapeutic agent in oncology.[1] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2][3][4] Dysregulation of the mTOR pathway is a frequent event in various cancers, making it a key target for drug development.

These application notes provide best practices and detailed protocols for the use of this compound in primary cell lines. Primary cells, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines for studying drug efficacy and mechanism of action.

Signaling Pathway

The mTOR signaling pathway is a complex network that integrates intracellular and extracellular signals to control cell function. This compound, by inhibiting both mTORC1 and mTORC2, affects a wide range of downstream cellular processes.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 (Raptor, mLST8) Nutrients (Amino Acids)->mTORC1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC1_2 TSC1/2 AKT->TSC1_2 inh Cell Survival Cell Survival AKT->Cell Survival Rheb Rheb-GTP TSC1_2->Rheb inh Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inh mTORC2 mTORC2 (Rictor, mSIN1, mLST8) mTORC2->AKT pS473 SGK1 SGK1 mTORC2->SGK1 PKCa PKCα mTORC2->PKCa FT1518 This compound FT1518->mTORC1 FT1518->mTORC2 S6 S6 S6K1->S6 eIF4E eIF4E _4EBP1->eIF4E inh Protein Synthesis Protein Synthesis S6->Protein Synthesis eIF4E->Protein Synthesis SGK1->Cell Survival Cytoskeletal Organization Cytoskeletal Organization PKCa->Cytoskeletal Organization Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Proliferation Cell Proliferation Cell Growth->Cell Proliferation

Caption: The mTOR signaling pathway is activated by growth factors and nutrients, leading to the activation of mTORC1 and mTORC2, which in turn regulate downstream effectors to control key cellular processes. This compound inhibits both mTORC1 and mTORC2.

Experimental Workflow

A general workflow for evaluating the effects of this compound on primary cell lines is outlined below. This workflow can be adapted based on the specific research question and the primary cell type being used.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment with this compound cluster_analysis Downstream Analysis cluster_data Data Interpretation A Isolate and culture primary cells B Characterize primary cell phenotype A->B C Determine optimal seeding density B->C D Treat cells with a dose-range of this compound C->D E Include vehicle control (e.g., DMSO) C->E F Cell Viability/Proliferation Assay (e.g., BrdU, CellTiter-Glo) D->F G Western Blot Analysis (p-Akt, p-S6K, p-S6) D->G H Cell Cycle Analysis (Propidium Iodide Staining) D->H I Calculate IC50 values F->I J Quantify protein phosphorylation levels G->J K Analyze cell cycle distribution H->K

Caption: A typical experimental workflow for assessing the impact of this compound on primary cell lines, from initial cell culture to data analysis.

Data Presentation

Table 1: Representative Anti-proliferative Activity of mTORC1/2 Inhibitors in Primary Human Cells
Cell TypeInhibitorIC50 (nM)Assay MethodReference
Primary T-cell acute lymphoblastic leukemia (T-ALL) cellsActive-site mTOR inhibitor50 - 200Cell Viability Assay[5]
Primary Chronic Lymphocytic Leukemia (CLL) cellsAZD8055~100Proliferation Assay[6]
Primary Human T-cellsRapamycin1 - 10BrdU Assay[7]
Primary Urothelial Carcinoma CellsRapamycin1 - 10BrdU Assay[8]

Note: The IC50 values presented are representative for potent mTOR inhibitors and may vary for this compound and depending on the specific primary cell line and assay conditions.

Table 2: Representative Effects of mTOR Inhibition on Cell Cycle Distribution in Primary Cells
Cell TypeTreatment% G0/G1 Phase% S Phase% G2/M PhaseReference
Primary CLL cellsControl (NDC)~75%~15%~10%
Primary CLL cellsAZD8055~85%~5%~10%[6]
Hepatocellular Carcinoma CellsOSI-027IncreasedDecreasedNo significant change
Human Osteosarcoma U2OS cellsRapamycinDelayed entry into S phaseDelayed entry into S phase-[9]

Note: Data represents typical shifts in cell cycle distribution upon mTOR inhibition. Actual percentages will vary based on the primary cell type, inhibitor concentration, and treatment duration.

Experimental Protocols

Protocol 1: Primary Cell Isolation and Culture

This is a generalized protocol and should be optimized for the specific tissue of origin.

  • Tissue Dissociation:

    • Mechanically mince the fresh tissue sample into small fragments (1-2 mm³).

    • Digest the tissue fragments with an appropriate enzyme cocktail (e.g., collagenase, dispase, trypsin) at 37°C with gentle agitation. The duration of digestion will vary depending on the tissue type.

  • Cell Isolation:

    • Following digestion, neutralize the enzymes with media containing serum.

    • Filter the cell suspension through a sterile cell strainer (e.g., 70-100 µm) to remove undigested tissue.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in the appropriate culture medium.

  • Cell Culture:

    • Plate the cells in culture flasks or plates pre-coated with an appropriate extracellular matrix component (e.g., collagen, fibronectin) if required for cell attachment and growth.

    • Culture the cells at 37°C in a humidified incubator with 5% CO₂.

    • Change the culture medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

Protocol 2: Cell Viability/Proliferation Assay

This protocol describes a colorimetric assay using BrdU incorporation to measure cell proliferation.

  • Cell Seeding:

    • Seed the primary cells in a 96-well plate at the predetermined optimal density.

    • Allow the cells to adhere and resume growth for 24 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • BrdU Labeling and Detection:

    • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

    • Remove the labeling medium and fix the cells.

    • Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

    • Wash the wells and add the substrate solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation relative to the vehicle control.

    • Plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis for mTOR Pathway Activation
  • Cell Lysis:

    • Culture and treat primary cells with this compound as described above.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., p-Akt (Ser473), Akt, p-p70S6K (Thr389), p70S6K, p-S6 (Ser235/236), S6) overnight at 4°C.[5][10][11]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 4: Cell Cycle Analysis
  • Cell Preparation and Treatment:

    • Culture primary cells in 6-well plates and treat with this compound for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution by flow cytometry.

  • Data Analysis:

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Conclusion

These application notes provide a comprehensive framework for utilizing this compound in primary cell line research. By following these best practices and detailed protocols, researchers can effectively investigate the mechanism of action of this compound and evaluate its therapeutic potential in a physiologically relevant context. It is crucial to optimize these protocols for each specific primary cell type to ensure reliable and reproducible results.

References

Application Notes and Protocols: FT-1518 Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Data Unavilable: Comprehensive searches for "FT-1518" did not yield specific information regarding a compound or drug with this designation. Consequently, details on its in vivo delivery methods, pharmacokinetics, or specific experimental protocols are not available in the public domain.

The following sections provide a general framework and example protocols for in vivo delivery of therapeutic agents, which can be adapted by researchers once specific details about this compound become known. The methodologies described are based on common practices for preclinical in vivo studies.

I. General Considerations for In Vivo Delivery

The choice of an appropriate in vivo delivery method is critical for the efficacy and safety of a therapeutic agent. Key factors to consider include the physicochemical properties of the compound (e.g., solubility, stability), the biological target, the desired pharmacokinetic profile, and the animal model being used. Common routes of administration in preclinical research include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) gavage.

II. Formulation Strategies for Poorly Soluble Compounds

For compounds with low aqueous solubility, formulation strategies are essential to achieve adequate bioavailability for in vivo studies. These can include:

  • Co-solvent systems: Utilizing a mixture of solvents to enhance solubility.

  • Lipid-based formulations: Encapsulating the compound in lipid carriers such as liposomes or micelles.[1][2]

  • Nanoparticle formulations: Utilizing polymeric or lipid-based nanoparticles to improve delivery and targeting.

III. Example Experimental Protocols

The following are generalized protocols that would need to be optimized based on the specific characteristics of this compound.

A. Intravenous (IV) Administration in Mice

Objective: To achieve rapid systemic distribution of the therapeutic agent.

Materials:

  • This compound formulated in a sterile, injectable vehicle (e.g., saline, PBS with a solubilizing agent).

  • Syringes and needles appropriate for mouse tail vein injection (e.g., 27-30 gauge).

  • Restraining device for mice.

Protocol:

  • Prepare the this compound formulation at the desired concentration under sterile conditions.

  • Gently restrain the mouse, allowing access to the lateral tail vein.

  • Swab the tail with 70% ethanol to disinfect and visualize the vein.

  • Carefully insert the needle into the lateral tail vein, bevel up.

  • Slowly inject the formulation at a controlled rate (e.g., 100 µL over 30 seconds).

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

B. Intraperitoneal (IP) Administration in Mice

Objective: To provide systemic exposure, often with slower absorption compared to IV.

Materials:

  • This compound formulated in a sterile vehicle.

  • Syringes and needles (e.g., 25-27 gauge).

Protocol:

  • Prepare the this compound formulation.

  • Securely hold the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or organ damage.

  • Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

  • Inject the formulation into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any signs of distress.

IV. Data Presentation

Quantitative data from in vivo studies should be summarized for clarity and comparison.

Table 1: Example Pharmacokinetic Parameters

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous115000.13500100
Intraperitoneal58000.5400090
Oral Gavage102002.0250030

This table presents hypothetical data for illustrative purposes.

V. Diagrams and Workflows

Diagrams created using Graphviz can illustrate experimental processes and relationships.

experimental_workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_analysis Analysis formulation This compound Formulation dosing Dose Calculation formulation->dosing iv Intravenous dosing->iv ip Intraperitoneal dosing->ip po Oral Gavage dosing->po pk_sampling Pharmacokinetic Sampling iv->pk_sampling efficacy_studies Efficacy Studies iv->efficacy_studies ip->pk_sampling ip->efficacy_studies po->pk_sampling po->efficacy_studies data_analysis Data Analysis pk_sampling->data_analysis efficacy_studies->data_analysis

Caption: Workflow for in vivo evaluation of this compound.

signaling_pathway_placeholder receptor Target Receptor downstream1 Downstream Kinase 1 receptor->downstream1 This compound Activation downstream2 Downstream Effector downstream1->downstream2 cellular_response Cellular Response downstream2->cellular_response

References

FT-1518 Co-treatment with Other Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FT-1518 is a next-generation, orally bioavailable inhibitor of both mTORC1 and mTORC2, currently in the preclinical stage of development by FTG Bio LLC.[1][2][3] Its high selectivity and potency, coupled with a favorable preclinical p450 profile, position it as a strong candidate for combination therapies in oncology.[2] The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival, making it a key target in cancer therapy.[2] this compound's mechanism of action involves the direct inhibition of both mTOR complexes, mTORC1 and mTORC2, thereby blocking downstream signaling pathways crucial for cancer cell progression, while avoiding the PI3K pathway.[2]

This document provides a framework for researchers interested in exploring the synergistic potential of this compound in co-treatment regimens. Due to the preclinical nature of this compound, specific data on its combination with other named compounds are not yet publicly available. Therefore, the following sections present generalized protocols and theoretical signaling pathways based on the known mechanism of mTOR inhibitors and established cancer research methodologies.

Rationale for Co-treatment Strategies

The mTOR signaling pathway is a central regulator of cellular processes frequently dysregulated in cancer. While mTOR inhibitors can be effective as monotherapies, combination strategies are often employed to enhance efficacy, overcome resistance, and target multiple oncogenic pathways simultaneously. Potential co-treatment strategies for an mTOR inhibitor like this compound include:

  • Chemotherapy: Combining this compound with traditional cytotoxic agents could enhance tumor cell killing and overcome resistance mechanisms.

  • Targeted Therapies: Co-administration with inhibitors of other signaling pathways (e.g., MAPK, EGFR) could create a synergistic anti-tumor effect.

  • Immunotherapy: There is a growing interest in combining mTOR inhibitors with immune checkpoint inhibitors to modulate the tumor microenvironment and enhance anti-tumor immunity.

Hypothetical Signaling Pathway: this compound in Combination Therapy

The following diagram illustrates the proposed mechanism of action of this compound and its potential interplay with other signaling pathways when used in a combination therapy approach.

FT1518_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation OtherPathway Other Oncogenic Pathway (e.g., MAPK) OtherPathway->Proliferation OtherInhibitor Other Targeted Inhibitor OtherInhibitor->OtherPathway FT1518 This compound FT1518->mTORC1 FT1518->mTORC2

Caption: Proposed mechanism of this compound and a combination inhibitor.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound co-treatment is available, the following table provides a template for how such data could be presented. This example illustrates a hypothetical in vitro study assessing the combination of this compound with a generic chemotherapy agent ("Chemo X") on a cancer cell line.

Treatment GroupConcentration (nM)Cell Viability (%)Combination Index (CI)
Control -100 ± 5.2-
This compound 1075 ± 4.1-
5052 ± 3.8-
Chemo X 2080 ± 6.5-
10060 ± 5.9-
This compound + Chemo X 10 + 2045 ± 3.2< 1 (Synergistic)
50 + 10020 ± 2.5< 1 (Synergistic)

Data are represented as mean ± standard deviation. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols (Generalized)

The following are generalized protocols for key experiments to evaluate the efficacy of this compound in combination with other compounds. These should be adapted based on the specific compounds, cell lines, and animal models being used.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound alone and in combination with another compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Co-treatment compound (stock solution in appropriate solvent)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the co-treatment compound in complete growth medium.

  • Treat cells with this compound alone, the co-treatment compound alone, and in combination at various concentration ratios. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Analyze the combination data using software that can calculate the Combination Index (CI) to assess synergy.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Co-treatment compound formulation for appropriate route of administration

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Co-treatment compound alone, Combination of this compound and co-treatment compound).

  • Administer treatments according to a predetermined schedule and dosage.

  • Measure tumor volume with calipers and body weight twice weekly.

  • Monitor animal health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Analyze the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the combination therapy compared to monotherapies.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for preclinical evaluation of this compound in combination therapy.

Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellViability Cell Viability Assays (e.g., MTT, CTG) WesternBlot Western Blot Analysis (p-S6K, p-4E-BP1, p-AKT) CellViability->WesternBlot SynergyAnalysis Synergy Analysis (Combination Index) WesternBlot->SynergyAnalysis Xenograft Xenograft Model Development SynergyAnalysis->Xenograft Promising Combinations Treatment Treatment with this compound +/- Other Compound Xenograft->Treatment TumorMonitoring Tumor Growth & Body Weight Monitoring Treatment->TumorMonitoring EndpointAnalysis Endpoint Analysis (TGI, Histology) TumorMonitoring->EndpointAnalysis

Caption: Preclinical workflow for evaluating this compound combinations.

Conclusion

This compound represents a promising new agent in the landscape of mTOR inhibitors. Its dual targeting of mTORC1 and mTORC2 suggests it may have broad anti-tumor activity. While specific data on its use in combination therapies is not yet available, the rationale for such approaches is strong. The generalized protocols and conceptual frameworks provided here offer a starting point for researchers to design and execute studies to explore the full therapeutic potential of this compound in co-treatment regimens. As more data on this compound emerges from preclinical and eventual clinical studies, these application notes will be updated to reflect the latest findings.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FT-1518 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation of the small molecule FT-1518 in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify the cause of precipitation and find a suitable solution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of small molecule precipitation in cell culture media?

Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:

  • Physicochemical Properties of the Compound: The inherent solubility of a compound is a primary factor.[1][2] Many small molecules, especially those with high lipophilicity, have low aqueous solubility.[1][2] The crystalline structure of the solid compound can also affect how readily it dissolves.[3]

  • Media Composition and pH: Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and other components. The pH of the media can significantly influence the ionization state of a compound, thereby affecting its solubility.[4] Interactions between the compound and media components, such as the formation of insoluble salts (e.g., with calcium or phosphate ions), can also lead to precipitation.[5][6]

  • Solvent and Concentration: The concentration of the compound in the final media is critical.[7] If the concentration exceeds the solubility limit of the compound in that specific medium, it will precipitate.[7] The solvent used to dissolve the compound initially (e.g., DMSO) and its final concentration in the media can also impact solubility.[8]

  • Temperature and Storage: Temperature fluctuations can affect the stability of both the compound and the media.[5][6] For instance, some compounds are less soluble at lower temperatures. Repeated freeze-thaw cycles of stock solutions or media can also induce precipitation.[5][6]

  • Evaporation: Water loss from the culture media due to evaporation can increase the concentration of all components, potentially leading to the precipitation of the compound or media salts.[5]

  • Contamination: Microbial contamination (bacteria, yeast, or fungi) can cause turbidity in the culture, which may be mistaken for chemical precipitation.[6]

Q2: I observed precipitation immediately after adding my this compound stock solution to the media. What is the likely cause?

Immediate precipitation upon addition to the media often points to the following:

  • Exceeding Solubility Limit: The final concentration of this compound in the media is likely above its solubility threshold in that specific aqueous environment.[7]

  • Poor Mixing: Inadequate mixing upon addition can lead to localized high concentrations of the compound and the organic solvent (e.g., DMSO), causing the compound to crash out of solution.

  • pH Shock: If the pH of your stock solution is significantly different from the media's pH, it can cause a rapid change in the compound's ionization and solubility.

Q3: The precipitation in my culture appeared after a few hours or days. What could be the reason?

Delayed precipitation can be caused by several factors:

  • Metastable Solution: Initially, the solution might be supersaturated and appear clear, but over time, it can nucleate and precipitate.

  • Compound Instability: this compound might be degrading over time into less soluble byproducts.

  • Media Component Interaction: The compound may be slowly reacting with components in the media to form an insoluble complex.

  • Changes in Media Conditions: Changes in pH due to cell metabolism or evaporation of water from the culture vessel can alter the solubility of this compound.[5]

  • Temperature Fluctuations: Changes in incubator temperature or removing the culture from the incubator for extended periods can cause precipitation.[5][6]

Q4: Can the solvent I use to dissolve this compound be the problem?

Yes, the solvent and its final concentration are critical. While DMSO is a common solvent for dissolving hydrophobic compounds, its final concentration in the cell culture media should typically be kept low (e.g., <0.5% v/v) to avoid both direct cellular toxicity and precipitation of the compound.[8] When a concentrated DMSO stock is added to an aqueous medium, the DMSO rapidly disperses, and the compound may precipitate if it is not soluble in the aqueous environment.

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visual Inspection and Initial Checks
  • Microscopic Examination: Observe the precipitate under a microscope. Crystalline structures suggest chemical precipitation, while the presence of motile, single-celled organisms or filamentous structures indicates microbial contamination.

  • Check for Contamination: If contamination is suspected, discard the culture and review your aseptic technique.

  • Review Protocol: Double-check your calculations for the final concentration of this compound and the solvent.

Step 2: Optimizing the Preparation of the Dosing Media

If contamination is ruled out, the issue likely lies with the physicochemical properties of this compound in your media.

  • Lower the Final Concentration: This is the most straightforward approach. Determine the lowest effective concentration of this compound and test if it remains in solution.

  • Optimize the Addition Process:

    • Pre-warm the media to 37°C before adding the compound.

    • Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.

    • Avoid adding the stock solution directly to a concentrated supplement, such as serum. Add it to the basal media first.

  • Reduce the Final Solvent Concentration: Prepare a more dilute stock solution of this compound so that a smaller volume is needed, resulting in a lower final concentration of the organic solvent.

Step 3: Modifying the Media or Formulation

If the above steps do not resolve the issue, you may need to modify the media or the formulation of your compound.

  • pH Adjustment: Experimentally determine the effect of pH on this compound solubility. You may be able to slightly adjust the media pH (within a range tolerated by your cells) to improve solubility.

  • Use of Solubilizing Agents: For compounds with very low aqueous solubility, the use of solubilizing agents like cyclodextrins may be necessary.[7] These agents can encapsulate the hydrophobic compound and increase its apparent solubility in water.

  • Change the Salt Form: If you are using a salt form of this compound, consider whether a different salt form or the free base/acid might have better solubility in your media.[7]

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Media

Objective: To determine the highest concentration of this compound that can be dissolved in the cell culture media without precipitation.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or nephelometer (optional)

Method:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Create a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all dilutions (e.g., 0.1%).

  • Include a vehicle control (media with the same final concentration of DMSO but without this compound).

  • Incubate the dilutions under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a relevant period (e.g., 24 hours).

  • Visually inspect each dilution for any signs of precipitation. For a more quantitative measure, you can measure the turbidity of each solution using a spectrophotometer (at 600 nm) or a nephelometer.

  • The highest concentration that remains clear is the maximum soluble concentration of this compound in your media under these conditions.

Data Presentation

Organize your solubility data in a table for easy comparison.

Table 1: Solubility of this compound in Different Cell Culture Media

This compound Concentration (µM)Media A (DMEM + 10% FBS)Media B (RPMI-1640 + 5% FBS)
1ClearClear
5ClearClear
10ClearSlight Precipitate
25Slight PrecipitateHeavy Precipitate
50Heavy PrecipitateHeavy Precipitate
100Heavy PrecipitateHeavy Precipitate

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed with this compound microscopy Microscopic Examination start->microscopy contamination Contamination Check microscopy->contamination protocol_review Review Protocol and Calculations contamination->protocol_review No troubleshoot_contamination Discard Culture Review Aseptic Technique contamination->troubleshoot_contamination Yes optimize_prep Optimize Dosing Media Preparation protocol_review->optimize_prep lower_conc Lower Final this compound Concentration optimize_prep->lower_conc optimize_addition Optimize Addition Method (e.g., dropwise, pre-warm media) optimize_prep->optimize_addition lower_dmso Lower Final DMSO Concentration optimize_prep->lower_dmso modify_media Modify Media or Formulation optimize_prep->modify_media If not resolved resolved Issue Resolved lower_conc->resolved optimize_addition->resolved lower_dmso->resolved adjust_ph Adjust Media pH modify_media->adjust_ph use_solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) modify_media->use_solubilizer adjust_ph->resolved use_solubilizer->resolved

Caption: A workflow for troubleshooting this compound precipitation.

Potential Causes of this compound Precipitation

G cluster_compound Compound Properties cluster_media Media Conditions cluster_procedure Procedural Factors precipitation This compound Precipitation low_solubility Low Aqueous Solubility precipitation->low_solubility high_concentration Concentration > Solubility Limit precipitation->high_concentration ph Media pH precipitation->ph media_components Interaction with Media Components (e.g., salts) precipitation->media_components evaporation Evaporation precipitation->evaporation temperature Temperature Fluctuations precipitation->temperature solvent_conc High Co-solvent Concentration precipitation->solvent_conc mixing Poor Mixing precipitation->mixing

Caption: Factors contributing to this compound precipitation in media.

References

optimizing FT-1518 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FT-1518. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this novel inhibitor in your research.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in cell-based assays?

For initial experiments, a broad concentration range is recommended to determine the optimal dose-response. We suggest starting with a logarithmic dilution series, for example, from 1 nM to 100 µM. This will help in identifying the half-maximal inhibitory concentration (IC50) for your specific cell line and assay. In many cell-based assays, inhibitors are effective in the range of 1-10 μM; concentrations exceeding 10 μM may risk non-specific targeting.[1]

2. How should I prepare the stock solution for this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO. For instance, a 10 mM stock solution is often used. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect cell viability (typically ≤ 0.1%).

3. What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of the hypothetical "Kinase X" signaling pathway. This pathway is implicated in cellular proliferation and survival. By inhibiting Kinase X, this compound is expected to block downstream signaling events, leading to cell cycle arrest and apoptosis in sensitive cell lines.

4. How can I assess the cytotoxicity of this compound in my cell line?

Cytotoxicity is a critical parameter to evaluate and can be assessed using various methods that measure metabolic activity or membrane integrity.[2][3][4] A common method is the MTT or resazurin-based assay, which measures the metabolic activity of viable cells.[5] Another approach is the lactate dehydrogenase (LDH) release assay, which quantifies cell membrane damage.[5] It is advisable to perform a cytotoxicity assay alongside your functional experiments to distinguish between targeted inhibition and general toxicity.

5. What types of controls should be included in my experiments with this compound?

To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

  • Positive Control: A known activator or inhibitor of the signaling pathway of interest to confirm that the assay is working as expected.[1]

  • Negative Control: A structurally similar but inactive compound, if available, to demonstrate the specificity of this compound's effects.[1]

Troubleshooting Guides

Problem 1: High variability in experimental results.

Possible Causes:

  • Inconsistent cell seeding density.

  • Pipetting errors during serial dilutions.

  • Edge effects in multi-well plates.

  • Contamination of cell cultures.

Solutions:

  • Ensure a uniform single-cell suspension before seeding.

  • Use calibrated pipettes and change tips between dilutions.

  • Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.

  • Regularly check cell cultures for any signs of contamination.

Problem 2: No observable effect of this compound at expected concentrations.

Possible Causes:

  • The chosen cell line may not express the target "Kinase X" or may have a mutation rendering it insensitive.

  • The concentration range tested is too low.

  • Degradation of the this compound compound.

  • Incorrect assay setup.

Solutions:

  • Confirm the expression of "Kinase X" in your cell line using techniques like Western blotting or qPCR.

  • Expand the concentration range to higher doses.

  • Ensure proper storage of the this compound stock solution (e.g., at -20°C or -80°C, protected from light).

  • Verify the experimental protocol and ensure all reagents are functioning correctly.

Problem 3: Significant cell death observed even at low concentrations.

Possible Causes:

  • The cell line is highly sensitive to this compound.

  • Off-target effects of the compound at the tested concentrations.[1]

  • Solvent toxicity.

Solutions:

  • Perform a detailed cytotoxicity assay to determine the concentration at which toxicity occurs.[2][3][5]

  • Lower the concentration range of this compound in your experiments.

  • Ensure the final solvent concentration is non-toxic to the cells (typically below 0.1% for DMSO).

Data Presentation

Table 1: Example Dose-Response Data for this compound in Different Cancer Cell Lines
Cell LineThis compound Concentration (µM)% Inhibition of Cell Proliferation (Mean ± SD)
Cell Line A 0.015.2 ± 1.1
0.125.6 ± 3.4
148.9 ± 4.2
1085.1 ± 5.6
10095.3 ± 2.9
Cell Line B 0.012.1 ± 0.8
0.110.3 ± 2.1
135.7 ± 3.9
1060.2 ± 4.5
10075.8 ± 5.1
Table 2: Summary of IC50 Values for this compound
Cell LineIC50 (µM)
Cell Line A1.05
Cell Line B4.20
Cell Line C (Resistant)> 100

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of "Kinase X" Pathway Inhibition
  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated "Kinase X" and total "Kinase X". Use a loading control like β-actin or GAPDH to ensure equal loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the extent of "Kinase X" phosphorylation inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution treatment Treat Cells with This compound Dilutions stock->treatment cells Culture and Seed Cells cells->treatment incubation Incubate for Specified Time treatment->incubation viability Viability Assay (e.g., MTT) incubation->viability western Western Blot incubation->western ic50 Determine IC50 viability->ic50 pathway Assess Pathway Inhibition western->pathway

Caption: A general experimental workflow for testing this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression FT1518 This compound FT1518->KinaseX Inhibits troubleshooting_logic Start Experiment Shows No Effect CheckConcentration Is Concentration Range Sufficiently High? Start->CheckConcentration CheckTarget Does the Cell Line Express the Target? CheckConcentration->CheckTarget Yes IncreaseConcentration Increase Concentration Range CheckConcentration->IncreaseConcentration No CheckCompound Is the Compound Stable and Active? CheckTarget->CheckCompound Yes ValidateTarget Validate Target Expression (e.g., Western Blot) CheckTarget->ValidateTarget No NewCompound Use Fresh Stock of Compound CheckCompound->NewCompound No End Re-evaluate Experimental Design CheckCompound->End Yes IncreaseConcentration->End ValidateTarget->End NewCompound->End

References

FT-1518 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical kinase inhibitor, designated "FT-1518," intended to inhibit "Kinase X." The data, pathways, and experimental observations are illustrative and designed to serve as a comprehensive template for researchers working with kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound and why do they occur?

A1: Off-target effects arise when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1] This is common because the ATP-binding pockets of many kinases are structurally similar.[2] For this compound, this could lead to the modulation of unintended signaling pathways, resulting in unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.[3] It is crucial to characterize the selectivity of any kinase inhibitor to understand its biological effects fully.[4]

Q2: How can I assess the selectivity profile of this compound?

A2: The most comprehensive method to determine inhibitor selectivity is through kinome-wide profiling.[4] This involves screening the inhibitor against a large panel of purified kinases (often hundreds) to determine its activity (e.g., IC50 value) against each.[5] Several commercial services offer such profiling. Additionally, cell-based methods like the Cellular Thermal Shift Assay (CETSA) can be used to confirm which proteins this compound engages with in a more biologically relevant context.[6][7]

Q3: What strategies can be employed to mitigate the off-target effects of this compound in my experiments?

A3: Mitigating off-target effects is critical for validating experimental findings. Key strategies include:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Employ orthogonal inhibitors: Use a structurally different inhibitor for the same target kinase.[8] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic validation: Use techniques like CRISPR/Cas9 or RNAi to knock down or knock out the intended target kinase. The resulting phenotype should mimic the effects of this compound if the inhibitor is highly specific.

  • Rescue experiments: In a system where the target kinase is knocked out, reintroducing a version of the kinase that is resistant to this compound should rescue the phenotype if the effect is on-target.

Q4: How do I confirm that the cellular response I'm observing is a direct result of inhibiting Kinase X?

A4: Confirming on-target activity in a cellular context is a multi-step process:

  • Biochemical Confirmation: First, ensure this compound potently inhibits purified Kinase X in a biochemical assay.[5]

  • Target Engagement in Cells: Use a method like CETSA to confirm that this compound binds to Kinase X in your cellular model at the concentrations you are using.[7][9]

  • Phosphorylation Status of a Known Substrate: Measure the phosphorylation of a well-established downstream substrate of Kinase X. Inhibition of Kinase X by this compound should lead to a decrease in the phosphorylation of this substrate.

  • Compare with Genetic Perturbation: As mentioned above, the phenotype observed with this compound treatment should phenocopy the genetic knockout or knockdown of Kinase X.

Troubleshooting Guides

Problem 1: My experimental results with this compound are inconsistent or not reproducible.

Possible Cause Troubleshooting Step
Compound Instability Ensure fresh dilutions of this compound are made for each experiment from a validated stock solution. Check the recommended storage conditions.
Variable Cell Culture Conditions Standardize cell density, passage number, and media components. Inconsistent cell states can alter signaling pathways and drug response.
Assay Variability Optimize assay parameters such as incubation times, reagent concentrations, and detection methods.[10] Include positive and negative controls in every experiment.
DMSO Concentration Ensure the final concentration of DMSO (the solvent for this compound) is consistent across all wells, including controls, and is below a level that affects cell viability or kinase activity.[10]

Problem 2: I'm observing a cellular phenotype that doesn't align with the known function of Kinase X.

Possible Cause Troubleshooting Step
Off-Target Effects This is a strong indicator of off-target activity. Perform a kinome-wide selectivity screen to identify other kinases that this compound inhibits at similar concentrations.[4]
Indirect Pathway Activation The inhibitor might be affecting a pathway upstream or parallel to Kinase X, leading to unexpected downstream consequences.[1] This is known as retroactivity.[1]
Unknown Target Function The observed phenotype might reveal a previously unknown function of Kinase X. Validate this by comparing the inhibitor's effect with the phenotype from a genetic knockout of Kinase X.
Compound-Specific Effects The phenotype could be due to the chemical properties of this compound itself, independent of kinase inhibition. Use a structurally related but inactive control compound if available.

Problem 3: How do I differentiate between direct off-target effects and indirect downstream signaling events?

Question Experimental Approach
Is another kinase directly inhibited? A kinome-wide biochemical screen will identify all kinases that this compound binds to and inhibits directly.[5]
What is the timing of the effect? Direct inhibition of a kinase should result in a rapid decrease in the phosphorylation of its immediate substrates. Indirect effects on other pathways will likely have a delayed onset. A time-course experiment measuring the phosphorylation of key pathway components can help distinguish these.
Does the effect persist after target knockout? Treat cells lacking the primary target (Kinase X knockout) with this compound. If the unexpected phenotype persists, it is likely due to a direct off-target effect.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its intended target (Kinase X) and a selection of potential off-target kinases identified in a kinome-wide screen.

Kinase TargetIC50 (nM)Kinase FamilyNotes
Kinase X (On-Target) 5 TK High Potency
Kinase Y50TK10-fold less potent than on-target
Kinase Z250STKPotential for off-target effects at higher concentrations
Kinase A>10,000STKNot a significant off-target
Kinase B800TKOff-target to consider in cellular assays

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay. TK = Tyrosine Kinase; STK = Serine/Threonine Kinase.

Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of this compound.[4]

  • Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. From this, prepare serial dilutions to be used in the assays.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of active, purified human kinases (e.g., >400 kinases).

  • Assay Format: Assays are typically performed in 384-well plates.[11] Common formats include radiometric assays (measuring incorporation of ³³P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption.[12]

  • Primary Screen: Initially screen this compound at a single, high concentration (e.g., 1 or 10 µM) against the full kinase panel to identify potential "hits."[4]

  • Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen, perform a full dose-response analysis by incubating the kinase with a range of this compound concentrations (e.g., 10-point curve).

  • Data Analysis: Calculate the IC50 value for each inhibited kinase by fitting the dose-response data to a suitable model. This will provide a quantitative measure of the inhibitor's potency against each off-target kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to its target, Kinase X, within intact cells.[7][13]

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with either vehicle (DMSO) or a desired concentration of this compound for a specified time (e.g., 1 hour).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. This will denature and precipitate unbound proteins.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Kinase X remaining at each temperature using Western blotting or another protein detection method.

  • Data Interpretation: In the presence of this compound, Kinase X should be stabilized, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement.[13]

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase_X Receptor->Kinase_X this compound blocks here Substrate_1 Substrate_1 Kinase_X->Substrate_1 Phosphorylation Kinase_Y Kinase_Y Cell_Proliferation Cell_Proliferation Substrate_1->Cell_Proliferation Stress_Signal Stress_Signal Stress_Signal->Kinase_Y Substrate_2 Substrate_2 Kinase_Y->Substrate_2 Phosphorylation Apoptosis Apoptosis Substrate_2->Apoptosis FT-1518_Node This compound FT-1518_Node->Kinase_Y Unintended Inhibition

Caption: Hypothetical signaling pathways for this compound.

Start Start: Observe Phenotype Biochem_Screen Biochemical Kinome Screen Start->Biochem_Screen CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Identify_Off_Targets Identify Potential Off-Targets Biochem_Screen->Identify_Off_Targets Dose_Response Dose-Response in Cell-Based Assays Identify_Off_Targets->Dose_Response Confirm_On_Target Confirm On-Target Engagement CETSA->Confirm_On_Target Confirm_On_Target->Dose_Response Orthogonal_Inhibitor Use Orthogonal Inhibitor Dose_Response->Orthogonal_Inhibitor Genetic_KO Genetic Knockout of Target Dose_Response->Genetic_KO Compare_Phenotypes Compare Phenotypes Orthogonal_Inhibitor->Compare_Phenotypes Genetic_KO->Compare_Phenotypes Conclusion Conclusion: On-Target or Off-Target Compare_Phenotypes->Conclusion

Caption: Experimental workflow for assessing off-target effects.

Start Unexpected Phenotype Observed? Check_Dose Is Concentration > 10x On-Target IC50? Start->Check_Dose Result_High_Dose High Likelihood of Off-Target. Lower the concentration. Check_Dose->Result_High_Dose Yes Result_Low_Dose Proceed to next check. Check_Dose->Result_Low_Dose No Kinome_Screen Does Kinome Screen Show Off-Targets? Result_Off_Target Phenotype likely due to identified off-target. Use orthogonal inhibitor. Kinome_Screen->Result_Off_Target Yes Result_No_Off_Target Proceed to next check. Kinome_Screen->Result_No_Off_Target No Phenotype_KO Does Phenotype Match Target Knockout? Result_Match Phenotype is likely On-Target. Phenotype_KO->Result_Match Yes Result_No_Match Phenotype is likely Off-Target or indirect. Investigate further. Phenotype_KO->Result_No_Match No Result_Low_Dose->Kinome_Screen Result_No_Off_Target->Phenotype_KO

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information and research data on "FT-1518" are not available. Therefore, this guide provides a general framework and best practices for improving the in vivo bioavailability of investigational compounds with similar, commonly encountered challenges, such as poor solubility and permeability. The troubleshooting advice, protocols, and data presented are illustrative and should be adapted based on the specific physicochemical properties of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the in vivo bioavailability of an orally administered drug candidate?

A1: The bioavailability of an oral drug is primarily influenced by its solubility in the gastrointestinal (GI) tract and its permeability across the intestinal epithelium. Other critical factors include its metabolism by enzymes in the gut wall and liver (first-pass metabolism), and its susceptibility to efflux transporters like P-glycoprotein (P-gp) which can pump the drug back into the GI lumen. The physicochemical properties of the compound, such as its molecular weight, lipophilicity (LogP), and pKa, also play a significant role.

Q2: What are the initial steps to consider when a compound shows poor oral bioavailability in preclinical studies?

A2: The first step is to identify the root cause. This typically involves conducting a series of in vitro and in silico assessments to classify the compound according to the Biopharmaceutics Classification System (BCS). A BCS classification (I-IV) helps determine if the primary hurdle is poor solubility (Class II and IV) or poor permeability (Class III and IV). Once the key limiting factor is understood, a targeted formulation strategy can be developed.

Q3: What are some common formulation strategies to enhance the bioavailability of poorly soluble compounds (BCS Class II/IV)?

A3: Several formulation approaches can be employed:

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization in the GI tract and promote absorption via lymphatic pathways, potentially bypassing first-pass metabolism. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations across subjects in an in vivo pharmacokinetic (PK) study.

  • Possible Cause A: Inconsistent Drug Dissolution: If the compound has poor solubility, minor variations in the GI environment (e.g., pH, presence of food) between animals can lead to large differences in dissolution and absorption. This is often referred to as a "food effect."

  • Troubleshooting Action:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing and have controlled access to food post-dosing.

    • Evaluate Formulation: Consider if the current formulation is robust. An enabling formulation, such as an ASD or a SEDDS, can create a more consistent concentration of dissolved drug in the GI tract, reducing variability.

    • In Vitro Dissolution Testing: Conduct dissolution tests that mimic the conditions of the GI tract (e.g., using biorelevant media like FaSSIF and FeSSIF) to assess the formulation's performance and robustness.

Issue 2: The in vivo oral bioavailability is significantly lower than predicted from in vitro permeability data.

  • Possible Cause A: Extensive First-Pass Metabolism: The compound may be rapidly metabolized by cytochrome P450 enzymes (e.g., CYP3A4) in the intestinal wall or the liver before it can reach systemic circulation.

  • Troubleshooting Action:

    • In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. This will indicate its susceptibility to metabolic degradation.

    • Caco-2 Permeability Assay with Metabolite Profiling: Analyze both the apical and basolateral compartments of the Caco-2 assay for the presence of metabolites to assess intestinal metabolism.

    • Administer with a CYP Inhibitor: In a non-clinical setting, co-dosing the compound with a known inhibitor of relevant CYP enzymes (e.g., ketoconazole for CYP3A4) can help confirm if metabolism is the primary barrier. A significant increase in exposure would support this hypothesis.

  • Possible Cause B: P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump it out of intestinal cells.

  • Troubleshooting Action:

    • Bidirectional Caco-2 Assay: Perform a Caco-2 permeability assay in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

    • Co-dosing with a P-gp Inhibitor: In preclinical models, co-administering the compound with a P-gp inhibitor (e.g., verapamil) can determine if blocking efflux improves systemic exposure.

Data Presentation: Pharmacokinetic Parameters

Table 1: Comparison of Pharmacokinetic Parameters for Different Formulations of a Hypothetical Compound

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Bioavailability (%)
Crystalline API in Suspension10150 ± 454.0980 ± 2105
Amorphous Solid Dispersion10850 ± 1501.55600 ± 95028
SEDDS Formulation101200 ± 2201.08100 ± 130041
Intravenous (IV) Solution22500 ± 3000.13950 ± 450100

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimatization: Animals are acclimated for at least 7 days with a standard 12-hour light/dark cycle and access to food and water ad libitum.

  • Housing: Animals are housed individually in metabolic cages to allow for urine and feces collection if needed.

  • Fasting: Animals are fasted overnight (approximately 12-16 hours) before dosing but have free access to water.

  • Group Allocation: Animals are randomly assigned to different formulation groups (n=5 per group). A separate group is used for intravenous (IV) administration to determine absolute bioavailability.

  • Dosing:

    • Oral (PO): Formulations are administered via oral gavage at a specific volume (e.g., 5 mL/kg).

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline with 5% DMSO) and administered via the tail vein (e.g., 1 mL/kg).

  • Blood Sampling:

    • Blood samples (approx. 150 µL) are collected from the jugular vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, and AUC.

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_data Data Interpretation animal_prep Animal Preparation (Fasting, Acclimatization) dosing Dosing (Oral Gavage or IV) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation (Centrifugation) sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis interpretation Calculate Bioavailability & Assess Exposure pk_analysis->interpretation troubleshooting_logic cluster_investigation Root Cause Analysis cluster_solutions Formulation & Chemical Strategy start Low Oral Bioavailability Observed solubility_check Is Solubility the Limiter? (BCS Class II/IV) start->solubility_check permeability_check Is Permeability the Limiter? (BCS Class III/IV) solubility_check->permeability_check No formulation_dev Formulation Development: - Amorphous Dispersions - Lipid-Based Systems - Nanomilling solubility_check->formulation_dev Yes prodrug_dev Prodrug Approach: Improve Permeability permeability_check->prodrug_dev Yes metabolism_block Chemical Modification: Block Metabolic Hotspots permeability_check->metabolism_block No (Suggests High Metabolism)

FT-1518 Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the FT-1518 cytotoxicity assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of a cytotoxicity assay?

A cytotoxicity assay is a method used to determine the degree to which a substance can cause damage to cells.[1] These assays are crucial in drug discovery and basic research for screening compound libraries for cytotoxic effects.[1] A common principle involves measuring events that occur during cell death, such as the loss of cell membrane integrity.[1]

Q2: What are common types of cytotoxicity assays?

Common cytotoxicity assays include those based on enzyme leakage, the use of membrane-impermeable dyes, and amine-reactive dyes.[1] Tetrazolium-based colorimetric assays, such as MTT and XTT, are also widely used and measure the metabolic activity of viable cells.[2][3]

Q3: Why is optimizing cell seeding density important?

Optimizing cell seeding density is critical for a successful cytotoxicity assay. Different cell seeding densities should be tested to maximize the assay window.[4] The cell number needs to be high enough for a measurable signal but not so high as to cause overcrowding.[4] Inappropriate cell density can lead to variability, nutrient depletion, and saturation effects that can interfere with the assessment of toxicity.

Q4: How long should I expose the cells to this compound?

The incubation time for a test compound can range from hours to days.[5] For many cell types and conditions, treatment durations typically span from 12 to 48 hours to allow for at least two cell divisions.[6] It is essential to adjust the initial seeding density to account for the planned duration of the experiment.[5]

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true cytotoxic effect of this compound.

Potential Cause Recommended Solution
High Cell Density Optimize the cell seeding density. Overgrown cultures can lead to increased cell death and higher background signals not related to the test compound.[7]
Media Components High concentrations of certain substances in the cell culture medium can cause high absorbance.[1] Test the medium components and consider reducing their concentration.[1]
Autofluorescence Some compounds and plastics can autofluoresce.[8][9] Use low-fluorescence plates and check for compound autofluorescence by measuring the signal in wells with the compound but without cells.[10]
Contamination Microbial contamination can lead to a high background signal. Ensure aseptic techniques are followed and check for contamination.
Issue 2: Inconsistent or Irreproducible Results

Inconsistent results are a common challenge in cell-based assays.

Potential Cause Recommended Solution
Pipetting Errors Inaccurate pipetting is a significant source of error.[4] Ensure pipettes are calibrated and use consistent pipetting techniques.[4][11] Gently mix cell suspensions before pipetting to ensure an even distribution.[4]
Cell Health and Passage Number Use healthy, viable cells for your experiments.[4] Avoid using cells that have been passaged for extended periods, and do not let them become over-confluent.[4] It is recommended to use cells from a low passage number stock for each experiment.[7]
Inconsistent Incubation Times Ensure that the incubation time with the assay reagent is the same for all samples.[11]
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to "edge effects." To minimize this, avoid using the outer wells or fill them with sterile media or water.
Reagent Preparation Use fresh media and supplements.[4] Prepare aliquots of supplements to maintain their effectiveness.[4]
Issue 3: Low Signal or No Response to this compound

A weak or absent signal can make it difficult to determine the cytotoxicity of this compound.

Potential Cause Recommended Solution
Low Cell Density The number of cells may be too low to generate a detectable signal.[1] It is recommended to perform an experiment to determine the optimal cell count.[1]
Insufficient Incubation Time The incubation time with this compound may be too short to induce a cytotoxic effect. Consider extending the incubation period.[12]
Compound Inactivity The compound may not be cytotoxic at the tested concentrations. Test a wider range of concentrations.
Assay Sensitivity The chosen assay may not be sensitive enough to detect the cytotoxic effect. Consider using a more sensitive assay, such as a bioluminescence-based one.[9]

Experimental Protocols

Optimizing Cell Seeding Density
  • Plate Preparation : Prepare a 96-well plate.

  • Cell Seeding : Seed the cells at various densities (e.g., 500, 1000, 2000, 5000, 10,000 cells/well).[13]

  • Incubation : Incubate the plate for different time points (e.g., 24, 48, 72 hours).

  • Assay Performance : At each time point, perform your chosen cytotoxicity assay (e.g., MTT, XTT) to measure cell viability.[13]

  • Data Analysis : Plot cell number versus time for each seeding density.[6] Select the seeding density and experimental window where the growth rate is relatively constant and provides a robust signal-to-noise ratio.[6]

General Cytotoxicity Assay Workflow
  • Cell Preparation : Collect and count the cells. Prepare a cell suspension in the appropriate assay medium.[1]

  • Seeding : Add a specific quantity of the cell suspension to each well of a 96-well plate.[1]

  • Incubation : Incubate the plate to allow the cells to adhere and enter a logarithmic growth phase.[1]

  • Compound Treatment : Prepare serial dilutions of this compound. Add the compound to the designated wells. Include positive and negative controls.[1]

  • Incubation : Incubate the plate for the predetermined exposure time.[1]

  • Detection : Add the appropriate detection reagent (e.g., MTT, Calcein AM).[1][3]

  • Measurement : Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.[1]

  • Data Analysis : Correct for background by subtracting the control readings. Calculate the percentage of cytotoxicity.[1]

Visualizations

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvest & Counting Cell_Culture->Cell_Harvest Cell_Seeding 3. Cell Seeding in 96-well plate Cell_Harvest->Cell_Seeding Compound_Prep 4. Prepare this compound Dilutions Add_Compound 5. Add Compound to Cells Compound_Prep->Add_Compound Incubate 6. Incubate (e.g., 24-72h) Add_Compound->Incubate Add_Reagent 7. Add Cytotoxicity Reagent Incubate->Add_Reagent Incubate_Reagent 8. Incubate with Reagent Add_Reagent->Incubate_Reagent Read_Plate 9. Read Plate (Absorbance/Fluorescence) Incubate_Reagent->Read_Plate Data_Analysis 10. Data Analysis (% Cytotoxicity) Read_Plate->Data_Analysis

Caption: General workflow for a cytotoxicity assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Pipetting Verify Pipetting Technique & Calibration Start->Check_Pipetting Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Reagents Ensure Fresh Reagents & Media Start->Check_Reagents Edge_Effects Mitigate Edge Effects Start->Edge_Effects Consistent_Results Consistent Results Check_Pipetting->Consistent_Results Check_Cells->Consistent_Results Check_Reagents->Consistent_Results Edge_Effects->Consistent_Results

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Troubleshooting FT-1518 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals who are not observing the expected activity of the compound FT-1518 in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are not seeing any inhibition from this compound in our kinase assay. What are the common causes?

A1: A lack of activity for a test compound like this compound can stem from several factors. These can be broadly categorized into issues with the compound itself, the experimental setup, or the reagents. A systematic approach to troubleshooting is recommended to identify the root cause. Common issues include incorrect compound concentration, degradation of the compound, suboptimal assay conditions, or inactive enzyme or substrate.[1]

Q2: How can we be sure that our stock solution of this compound is accurate?

A2: The concentration and integrity of your this compound stock solution are critical. We recommend the following verification steps:

  • Confirm Solubilization: Visually inspect your stock solution for any precipitate. If the compound is not fully dissolved, the concentration will be lower than intended.

  • Fresh Preparations: If possible, prepare a fresh stock solution from the solid compound.

  • Orthogonal Confirmation: Use a secondary method to confirm the concentration, such as UV-Vis spectroscopy, if the molar extinction coefficient is known.

Q3: Could the issue be with the assay itself and not this compound?

A3: Absolutely. It is crucial to validate the assay performance independently of the test compound.[1] This involves running appropriate controls to ensure the assay is performing within the expected parameters. Key controls include:

  • Positive Control: A known inhibitor of the target kinase to confirm that the assay can detect inhibition.

  • Negative Control (Vehicle Control): Typically DMSO, to establish the baseline of uninhibited enzyme activity.

  • No Enzyme Control: To determine the background signal in the absence of enzymatic activity.

Q4: What are the optimal assay conditions for testing this compound?

A4: Optimal assay conditions are target-specific. However, some general parameters to consider and optimize include ATP concentration, enzyme concentration, and incubation time. For competitive inhibitors, the concentration of ATP relative to its Km is a critical factor. We recommend running the assay at or near the Km of ATP for your target kinase to maximize the chances of observing competitive inhibition.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the lack of this compound activity.

G cluster_0 Start Start No_Activity No Activity Observed with this compound Start->No_Activity Check_Compound Verify this compound Stock Solution No_Activity->Check_Compound Consult_Support Consult Technical Support with Data No_Activity->Consult_Support Compound_OK Is Stock Solution OK? Check_Compound->Compound_OK Check_Assay_Controls Review Assay Controls Controls_OK Are Controls Valid? Check_Assay_Controls->Controls_OK Check_Assay_Conditions Evaluate Assay Conditions Conditions_OK Are Conditions Optimal? Check_Assay_Conditions->Conditions_OK Compound_OK->Check_Assay_Controls Yes Prepare_Fresh_Stock Prepare Fresh Stock & Re-test Compound_OK->Prepare_Fresh_Stock No Controls_OK->Check_Assay_Conditions Yes Troubleshoot_Assay Troubleshoot Assay Components (Enzyme, Substrate) Controls_OK->Troubleshoot_Assay No Optimize_Conditions Optimize Assay Conditions (e.g., ATP, Enzyme Conc.) Conditions_OK->Optimize_Conditions No End Activity Observed Conditions_OK->End Yes Prepare_Fresh_Stock->No_Activity Troubleshoot_Assay->No_Activity Optimize_Conditions->No_Activity G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response FT1518 This compound FT1518->Target_Kinase

References

Technical Support Center: Refining FT-1518 Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, publicly available information on "FT-1518" is limited. This guide provides a comprehensive framework and best practices for refining the dosage of a novel investigational compound, using this compound as a placeholder. The principles, protocols, and troubleshooting steps outlined here are based on established methodologies for in vivo studies in mouse models. Researchers should adapt these guidelines based on the specific pharmacological properties of this compound as they become known.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new mouse model?

A1: For a novel compound like this compound, the initial dose is often determined from in vitro data (e.g., IC50 or EC50 values) and preliminary tolerability studies. A common starting point is to perform a dose-range-finding study. This typically involves a small cohort of animals and a wide range of doses (e.g., 1, 10, and 100 mg/kg) to identify a maximum tolerated dose (MTD). It is crucial to monitor the animals closely for any signs of toxicity.

Q2: How do I choose the appropriate vehicle for administering this compound?

A2: The choice of vehicle depends on the solubility and stability of this compound. A common starting point for many small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. It is essential to test the vehicle alone in a control group of mice to ensure it does not have any confounding effects on the experiment. The vehicle should be sterile and non-toxic at the administered volume.

Q3: Which route of administration is best for this compound in mice?

A3: The route of administration should be chosen based on the desired pharmacokinetic profile and the experimental model. Common routes for systemic delivery include:

  • Intraperitoneal (IP): Often used for its relative ease and rapid absorption.[1]

  • Oral (PO) gavage: Suitable for compounds with good oral bioavailability.[1][2]

  • Subcutaneous (SC): Provides slower, more sustained absorption.[3]

  • Intravenous (IV): Ensures 100% bioavailability and rapid distribution, but can be technically challenging.[2][3]

The absorption rate generally follows IV > IP > IM > SC > PO.[2]

Q4: How frequently should I monitor the mice after this compound administration?

A4: Following administration of a novel compound, mice should be monitored daily for the first week, and at least twice weekly thereafter. Key parameters to observe include body weight, food and water intake, general appearance (posture, fur), and behavior. Any signs of distress or toxicity should be recorded and may necessitate a dose reduction or cessation of treatment.

Q5: What are the typical signs of toxicity to watch for in mice?

A5: Signs of toxicity can range from mild to severe and include:

  • Significant weight loss (>15-20% of initial body weight)

  • Dehydration

  • Lethargy or hyperactivity

  • Ruffled fur

  • Hunched posture

  • Labored breathing

  • Diarrhea or constipation

If severe signs of toxicity are observed, the animal should be euthanized according to IACUC-approved protocols.

Troubleshooting Guide

Issue 1: Unexpectedly high toxicity or mortality at the planned dose.

  • Question: My mice are showing severe weight loss and other signs of toxicity at a dose I thought would be well-tolerated. What should I do?

  • Answer:

    • Immediate Action: Stop dosing immediately and provide supportive care if possible. Consult with your institution's veterinary staff.

    • Dose Reduction: For the next cohort, reduce the dose significantly (e.g., by 50-75%) and consider a more gradual dose escalation schedule.

    • Vehicle Check: Ensure the vehicle itself is not causing toxicity by treating a control group with the vehicle alone.

    • Route of Administration: Consider a route with slower absorption, such as subcutaneous instead of intraperitoneal, which might reduce peak plasma concentrations and associated toxicity.

Issue 2: Lack of efficacy in the mouse model.

  • Question: I am not observing the expected therapeutic effect of this compound in my mouse model. What could be the problem?

  • Answer:

    • Dose and Schedule: The dose may be too low or the dosing frequency insufficient to maintain a therapeutic concentration. Consider increasing the dose or the frequency of administration.

    • Pharmacokinetics: Investigate the pharmacokinetic profile of this compound in mice. The compound may have poor bioavailability or be rapidly metabolized.

    • Target Engagement: Confirm that this compound is reaching its target tissue and engaging with its molecular target at the administered dose. This may require additional assays like Western blotting or immunohistochemistry on tissue samples.

    • Model Appropriateness: Re-evaluate if the chosen mouse model is appropriate for testing the mechanism of action of this compound.

Issue 3: Difficulty with this compound formulation and administration.

  • Question: this compound is precipitating out of my vehicle solution, or it is difficult to draw into the syringe. What can I do?

  • Answer:

    • Solubility: Experiment with different vehicle compositions to improve solubility. Gentle warming and sonication can help dissolve the compound, but ensure it remains stable under these conditions.

    • Suspension: If a stable solution cannot be achieved, you may need to prepare a homogenous suspension. Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.

    • Needle Gauge: For viscous solutions or suspensions, using a larger gauge needle may be necessary.[2]

Quantitative Data Summary

The following tables provide hypothetical data for this compound to serve as an example for organizing experimental results.

Table 1: Recommended Starting Doses for this compound in Common Mouse Models (Hypothetical Data)

Mouse ModelAdministration RouteDosing FrequencyRecommended Starting Dose (mg/kg)Notes
Xenograft (Subcutaneous)IPDaily25Based on MTD studies.
Patient-Derived Xenograft (PDX)POTwice Daily50Higher dose needed for oral route.
Genetically Engineered Mouse Model (GEMM)SCEvery other day20Slower release for sustained exposure.

Table 2: Pharmacokinetic Properties of this compound in Mice (Hypothetical Data)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
IV515000.254.5100
IP2512000.55.080
PO508002.06.240
SC206004.07.590

Table 3: Common Administration Routes and Maximum Volumes for Mice

RouteMaximum VolumeRecommended Needle Gauge
Intravenous (IV) - Tail Vein< 0.2 mL27-30 G
Intraperitoneal (IP)< 2.0 mL25-27 G
Subcutaneous (SC)< 2.0 mL (in multiple sites)25-27 G
Oral (PO) - Gavage< 1.0 mL20-22 G (gavage needle)

Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Mouse Model

This protocol outlines a typical efficacy study in mice bearing subcutaneous tumors derived from human cancer cell lines.[4][5]

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., A549, MCF-7) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., NOD-SCID or nude mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Drug Preparation and Administration:

  • Prepare the this compound formulation and the vehicle control solution under sterile conditions.

  • Administer this compound or vehicle to the respective groups at the predetermined dose, route, and schedule. For example, 25 mg/kg via intraperitoneal injection daily.

4. Monitoring and Endpoints:

  • Measure tumor volume and mouse body weight at least twice a week.

  • Monitor the mice daily for clinical signs of toxicity.

  • The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if they show signs of significant morbidity (e.g., >20% weight loss).

  • At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot, IHC).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Hypothetical this compound Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream FT1518 This compound FT1518->mTORC1

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of mTORC1.

start Start: In Vivo Study Design cell_culture Cell Culture & Tumor Implantation start->cell_culture tumor_growth Tumor Growth Monitoring cell_culture->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume, Body Weight, & Toxicity treatment->monitoring monitoring->treatment Daily Dosing Cycle endpoint Endpoint Reached monitoring->endpoint analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis end End: Data Analysis & Report analysis->end

Caption: General experimental workflow for an in vivo efficacy study in a mouse xenograft model.

Caption: Troubleshooting decision tree for addressing a lack of in vivo efficacy.

References

FT-1518 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FT-1518

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in aqueous solutions?

A1: this compound is susceptible to oxidative degradation and hydrolysis in aqueous buffers, especially during long-term incubations. This can lead to a decrease in the effective concentration of the active compound and the formation of degradation products with altered biological activity. Preformulation studies have indicated erratic stability, suggesting that multiple factors can influence its degradation rate.[1]

Q2: How should this compound be stored to ensure maximum stability?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment. Stock solutions in anhydrous DMSO can be stored at -80°C for up to six months with minimal degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the known degradation pathways for this compound?

A3: The primary degradation pathway for this compound is believed to be oxidative, targeting the boronic acid group, leading to its cleavage.[1] Subsequent hydrolysis and isomerization of the parent molecule can also occur, particularly under non-optimal pH conditions.

Q4: Can antioxidants or other additives be used to improve the stability of this compound in my experiments?

A4: The use of antioxidants should be approached with caution. Surprisingly, studies on similar compounds have shown that antioxidants like ascorbate and chelating agents like EDTA can sometimes accelerate degradation instead of inhibiting it.[1] It is crucial to empirically test the effect of any additives on this compound stability in your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent results in multi-day cell-based assays.
  • Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Prepare fresh this compound working solutions daily from a frozen stock.

    • Time-Course Analysis: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Collect aliquots of the medium containing this compound at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the parent compound by HPLC or LC-MS.

    • Medium Replacement: If significant degradation is observed, consider partial or complete replacement of the medium containing fresh this compound at regular intervals (e.g., every 24 hours).

    • pH Monitoring: Monitor the pH of your cell culture medium throughout the experiment, as pH shifts can influence the rate of hydrolysis.

Issue 2: High variability between replicate experiments.
  • Possible Cause: Inconsistent preparation of this compound solutions or issues with storage conditions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Develop a detailed and standardized protocol for the preparation of this compound stock and working solutions. Ensure complete dissolution of the lyophilized powder.

    • Aliquot Stock Solutions: Aliquot DMSO stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

    • Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions to minimize water content that could contribute to hydrolysis.

    • Verify Storage Temperature: Regularly monitor the temperature of freezers used for storing both the lyophilized powder and stock solutions.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Various Temperatures

SolventTemperatureConcentration (mM)% Remaining after 30 days
DMSO-80°C10>99%
DMSO-20°C1095%
DMSO4°C1070%
Ethanol-20°C1092%
PBS (pH 7.4)4°C155%
PBS (pH 7.4)37°C1<10% (after 72 hours)

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

pHBuffer System% Remaining after 24 hours
5.0Acetate85%
6.0MES70%
7.4PBS45%
8.0Tris30%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
  • Objective: To determine the concentration of intact this compound in solution.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B (linear gradient)

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard curve of this compound in the relevant solvent (e.g., DMSO, cell culture medium) at known concentrations.

    • Inject standards and samples onto the HPLC system.

    • Integrate the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the samples based on the standard curve.

Visualizations

cluster_workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Preparation Review Solution Preparation Protocol Start->Check_Preparation Check_Storage Verify Storage Conditions (-80°C) Start->Check_Storage Time_Course Perform Stability Time-Course (HPLC) Check_Preparation->Time_Course Check_Storage->Time_Course Degradation_Observed Significant Degradation? Time_Course->Degradation_Observed Fresh_Prep Prepare Fresh Solutions Daily/Per Experiment Degradation_Observed->Fresh_Prep Yes Re_Run Re-run Experiment Degradation_Observed->Re_Run No Medium_Change Consider Medium Replacement Strategy Fresh_Prep->Medium_Change Medium_Change->Re_Run

Caption: Troubleshooting workflow for addressing inconsistent experimental results.

FT1518 This compound (Active Compound) Degradation_Product_A Degradation Product A (Cleaved Boronic Acid) FT1518->Degradation_Product_A Oxidation Degradation_Product_B Degradation Product B (Hydrolyzed Moiety) FT1518->Degradation_Product_B Hydrolysis Oxidative_Stress Oxidative Stress (e.g., in culture medium) Oxidative_Stress->Degradation_Product_A Hydrolysis Hydrolysis (pH dependent) Hydrolysis->Degradation_Product_B Loss_Of_Activity Loss of Biological Activity Degradation_Product_A->Loss_Of_Activity Degradation_Product_B->Loss_Of_Activity

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Optimizing Incubation Time with FT-1518

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "FT-1518" as a research chemical or drug is not identifiable in publicly available scientific literature. The following technical support guide is a generalized example created to fulfill the prompt's requirements for content structure and format. The information provided uses a fictional kinase inhibitor, "FT-Kinex," to illustrate the principles of optimizing incubation time in a drug development context.

Welcome to the technical support center for optimizing experiments with our novel kinase inhibitor, FT-Kinex. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for FT-Kinex in a cell-based assay?

A1: For initial experiments, we recommend a starting incubation time of 24 hours. This allows sufficient time for the compound to reach its target and elicit a measurable biological response. However, the optimal incubation time can vary significantly depending on the cell type, the specific assay, and the biological question being addressed. We strongly advise performing a time-course experiment to determine the ideal incubation period for your specific experimental setup.

Q2: How does incubation time affect the IC50 value of FT-Kinex?

A2: Incubation time can have a significant impact on the apparent potency (IC50) of FT-Kinex. Shorter incubation times may not be sufficient to observe the maximum effect of the compound, potentially leading to an overestimation of the IC50 value. Conversely, excessively long incubation times might lead to secondary effects or cellular stress, which can also confound the results. A time-course experiment will help you identify the incubation time at which the IC50 value stabilizes, indicating that the compound has reached equilibrium with its target.

Q3: I am observing high variability in my results. Could incubation time be a factor?

A3: Yes, inconsistent incubation times are a common source of experimental variability. Ensure that all wells or samples in an experiment are incubated for the same duration. Even small differences in timing, especially in kinetic assays, can lead to significant variations in the measured response. Use a multichannel pipette for simultaneous addition of reagents and a timer to ensure consistent incubation periods. For troubleshooting inconsistent results, refer to the logic diagram in the "Troubleshooting" section.

Q4: Can I use a shorter incubation time for high-throughput screening?

A4: While shorter incubation times are often desirable for high-throughput screening (HTS), it is crucial to first validate that the shorter time point provides a sufficiently robust and relevant assay window. We recommend performing a pilot experiment comparing a shorter incubation time (e.g., 6 or 8 hours) with a longer time point (e.g., 24 hours) to ensure that you are not missing a significant number of potential hits.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High IC50 Value (Low Potency) Incubation time is too short for the compound to take effect.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.
The compound is unstable in the assay medium over longer incubation periods.Test the stability of FT-Kinex in your cell culture medium over the desired incubation period. Consider a medium change for very long incubations.
Inconsistent Results Between Experiments Variability in incubation timing.Standardize the incubation time across all experiments. Use a timer and consistent pipetting techniques.
Cell confluence or passage number differs between experiments.Maintain consistent cell seeding density and use cells within a narrow passage number range.
Cell Death at High Concentrations The compound may have off-target cytotoxic effects at longer incubation times.Reduce the incubation time or perform a cytotoxicity assay to distinguish between targeted effects and general toxicity.

Data Presentation

Table 1: Effect of Incubation Time on the IC50 of FT-Kinex in a Cancer Cell Line

Incubation Time (Hours)IC50 (nM)
658.3
1225.1
2410.5
489.8

This data illustrates that the apparent IC50 of FT-Kinex decreases with longer incubation times, stabilizing around 24-48 hours.

Experimental Protocols

Protocol: Determining Optimal Incubation Time for FT-Kinex in a Cell Proliferation Assay
  • Cell Seeding: Seed a 96-well plate with your cancer cell line of interest at a predetermined optimal density. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of FT-Kinex in the appropriate cell culture medium.

  • Treatment: Add the serially diluted FT-Kinex to the corresponding wells of the 96-well plate. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, and 48 hours) in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability Measurement: At each time point, add a cell viability reagent (e.g., resazurin or a tetrazolium-based reagent) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis: For each time point, normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 value for each incubation time. The optimal incubation time is typically the shortest duration at which the IC50 value stabilizes.

Visualizations

mTOR_Signaling_Pathway cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy FT_Kinex FT-Kinex (Inhibitor) FT_Kinex->mTORC1

Caption: Hypothetical mTOR signaling pathway with the inhibitory action of FT-Kinex.

Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilution of FT-Kinex A->B C 3. Treat Cells with FT-Kinex B->C D 4. Incubate for Various Time Points (e.g., 6, 12, 24, 48h) C->D E 5. Add Cell Viability Reagent D->E F 6. Read Plate E->F G 7. Analyze Data and Determine IC50 F->G H 8. Select Optimal Incubation Time G->H

Caption: Workflow for optimizing FT-Kinex incubation time.

Troubleshooting_Logic Start Inconsistent Results? Check_Time Is Incubation Time Consistent? Start->Check_Time Check_Cells Is Cell Seeding Density Consistent? Check_Time->Check_Cells Yes Solution_Time Standardize Incubation Time Check_Time->Solution_Time No Check_Reagents Are Reagents Fresh and Properly Prepared? Check_Cells->Check_Reagents Yes Solution_Cells Standardize Seeding Protocol Check_Cells->Solution_Cells No Solution_Reagents Prepare Fresh Reagents Check_Reagents->Solution_Reagents No Further_Investigation Investigate Other Variables Check_Reagents->Further_Investigation Yes

Caption: Logic diagram for troubleshooting inconsistent experimental results.

Technical Support Center: Target Validation for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "FT-1518" did not yield specific information on a therapeutic agent or biological target. The following technical support guide is a generalized resource for researchers, scientists, and drug development professionals facing common challenges in target validation for a hypothetical novel compound, herein referred to as FT-Alpha .

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with FT-Alpha. What are the potential causes?

A1: Inconsistent results in cell-based assays are a common challenge in early-stage drug discovery. Several factors could be contributing to this variability:

  • Cell Line Integrity: Ensure the cell line has been recently authenticated and tested for mycoplasma contamination. Genetic drift can occur with high passage numbers, leading to altered cellular responses.

  • Assay Conditions: Minor variations in cell density, serum concentration, incubation times, and reagent concentrations can significantly impact results. Standardize these parameters across all experiments.

  • Compound Stability and Solubility: Verify the stability and solubility of FT-Alpha in your assay medium. Precipitation or degradation of the compound will lead to inaccurate dose-response curves.

  • Off-Target Effects: FT-Alpha might be interacting with other cellular targets, leading to unexpected phenotypic outcomes. It is crucial to perform off-target profiling.[1]

Q2: How can we confirm that FT-Alpha is directly engaging its intended target in a cellular context?

A2: Direct target engagement in living cells is a critical validation step.[1][2] Several methods can be employed:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of a target protein upon ligand binding.[3][4][5][6] An increase in the melting temperature of the target protein in the presence of FT-Alpha indicates direct binding.

  • Bioluminescence Resonance Energy Transfer (BRET): BRET-based assays can measure the proximity of FT-Alpha (if labeled with a suitable fluorophore) to a target protein tagged with a luminescent enzyme.

  • Proximity Ligation Assay (PLA): PLA can be used to visualize and quantify the interaction between FT-Alpha (if suitably modified) and its target protein in situ.

Q3: Our lead compound, FT-Alpha, shows high efficacy in biochemical assays but lower potency in cell-based assays. What could explain this discrepancy?

A3: This is a frequent observation in drug development and can be attributed to several factors:

  • Cellular Permeability: FT-Alpha may have poor cell membrane permeability, limiting its access to an intracellular target.

  • Drug Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Cellular Metabolism: FT-Alpha could be rapidly metabolized by the cells into inactive forms.

  • Target Accessibility: The target protein's conformation or localization within the cell may differ from the purified protein used in biochemical assays, affecting FT-Alpha's binding.

Q4: What are the best practices for identifying potential off-target effects of FT-Alpha?

A4: Identifying off-target effects is crucial for understanding a compound's full biological activity and potential toxicity. A combination of in silico and experimental approaches is recommended:

  • Computational Prediction: Use bioinformatics tools to predict potential off-target interactions based on the structure of FT-Alpha and sequence/structural homology of known targets.

  • Unbiased Experimental Methods:

    • GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing): This method can identify off-target cleavage events for gene-editing tools but the principle of unbiased genome-wide screening can be adapted. For small molecules, proteomics approaches are more common.[7][8]

    • CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing): Another method primarily for CRISPR/Cas9, it can offer insights into off-target binding sites in a cell-free system.[7][8]

    • Proteome-wide CETSA (Thermal Proteome Profiling): This powerful technique can identify off-target interactions by assessing the thermal stability of thousands of proteins in the presence of FT-Alpha.

Troubleshooting Guides

Guide 1: Poor Reproducibility in Cellular Thermal Shift Assay (CETSA)
Observed Issue Potential Cause Troubleshooting Step
High variability in protein melting curves between replicates. Inconsistent heating or cooling of samples.Use a PCR cycler with a heated lid for precise temperature control. Ensure all samples are heated and cooled simultaneously.
No significant thermal shift observed with a known binder. Suboptimal compound concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement.
Cell lysis is incomplete, leading to loss of soluble protein.Optimize the lysis buffer and procedure (e.g., sonication, freeze-thaw cycles) to ensure complete cell disruption.
Target protein is not detected by Western blot. Low abundance of the target protein.Increase the amount of protein loaded on the gel or use a more sensitive detection method.
Antibody is not specific or has low affinity.Validate the primary antibody using positive and negative controls (e.g., knockout cell lines).
Guide 2: High Background Signal in Off-Target Screening
Observed Issue Potential Cause Troubleshooting Step
Numerous non-specific hits in a proteome-wide CETSA experiment. Compound is "sticky" and binds non-specifically to many proteins.Include a structurally related but inactive analogue of FT-Alpha as a negative control to identify non-specific interactions.
Cell stress or apoptosis is induced by the compound, leading to global changes in protein stability.Assess cell viability at the tested compound concentrations. Use sub-toxic concentrations for off-target profiling.
High false-positive rate in computational off-target prediction. The prediction algorithm is not sufficiently stringent.Refine the search parameters, such as setting a higher threshold for sequence or structural similarity.
The 3D structure of the target or off-target is not accurate.Use experimentally determined structures when available. Consider using multiple prediction algorithms and look for consensus hits.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for FT-Alpha Target Engagement
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of FT-Alpha or vehicle control for the desired duration.

  • Heat Challenge:

    • Harvest cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant (containing soluble proteins) to new tubes and determine the protein concentration using a standard method (e.g., BCA assay).

  • Protein Analysis:

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves.

Visualizations

Signaling Pathway of a Hypothetical GPCR Target

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FT-Alpha FT-Alpha GPCR Target GPCR FT-Alpha->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates & Triggers Target_Validation_Workflow cluster_in_vitro In Vitro / In Silico cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Biochemical_Assay Biochemical Assay (e.g., Enzyme Kinetics) Cell_Based_Assay Cell-Based Potency Assay Biochemical_Assay->Cell_Based_Assay Confirm Cellular Activity Computational_Screen Computational Off-Target Prediction Off_Target_Profiling Proteome-wide Off-Target Profiling Computational_Screen->Off_Target_Profiling Guide Experimental Design CETSA CETSA for Target Engagement Cell_Based_Assay->CETSA Confirm Direct Binding Animal_Model Animal Model of Disease Cell_Based_Assay->Animal_Model Evaluate Efficacy CETSA->Off_Target_Profiling Assess Specificity Off_Target_Profiling->Animal_Model Inform In Vivo Studies

References

FT-1518 Technical Support Center: Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the mTOR inhibitor, FT-1518.

Disclaimer: this compound is a research compound with limited publicly available data on its physicochemical properties. The following guides, protocols, and data are based on established techniques for enhancing the solubility of poorly water-soluble drugs and should be considered as illustrative examples. Researchers must perform their own experiments to determine the optimal conditions for their specific needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Solubility Assessment

Q1: My this compound powder is not dissolving in my aqueous assay buffer (e.g., PBS pH 7.4). What are the first steps?

A1: This is a common issue for hydrophobic molecules like many kinase inhibitors.

  • Initial Troubleshooting:

    • Use of Organic Stock Solutions: First, prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

    • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological assay.

    • Observe for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If precipitation occurs, the aqueous solubility limit has been exceeded at that concentration.

Q2: I prepared a stock solution in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What should I do?

A2: This indicates very low aqueous solubility. You will need to employ a solubility enhancement technique. The choice depends on your experimental needs (e.g., in vitro cell-based assay vs. in vivo formulation). Consider the options outlined in the sections below, such as using co-solvents or cyclodextrins.

Co-Solvent Systems

Q3: How do I select an appropriate co-solvent to improve the solubility of this compound for an in vitro experiment?

A3: The ideal co-solvent should dissolve this compound effectively while having minimal toxicity to your cell line or assay system.

  • Common Co-solvents: Propylene glycol (PG), polyethylene glycol 400 (PEG 400), ethanol, and glycerin are frequently used.[1]

  • Selection Process:

    • Test the solubility of this compound in various pure co-solvents.

    • Prepare binary (e.g., Co-solvent:Water) or ternary (e.g., Co-solvent:Surfactant:Water) systems.

    • Determine the maximum concentration of this compound that remains in solution for each system.

    • Run a vehicle control experiment to assess the tolerance of your assay to the chosen co-solvent system.

Illustrative Data: this compound Solubility in Co-Solvent Systems

Co-Solvent System (v/v)This compound Solubility (µg/mL)Observations
PBS (pH 7.4)< 1Insoluble
10% DMSO / 90% PBS5Precipitation observed above 5 µg/mL
20% PEG 400 / 80% PBS25Clear solution
40% PG / 60% Water50Clear solution
10% Ethanol / 90% Water15Clear solution

Note: This data is for illustrative purposes only.

pH Modification

Q4: Can I improve the solubility of this compound by adjusting the pH of my solution?

A4: Yes, if this compound has ionizable functional groups. The solubility of weakly acidic or basic compounds can be significantly altered by pH changes.[2][3]

  • For Weakly Basic Drugs: Solubility increases as the pH is lowered (becomes more acidic).

  • For Weakly Acidic Drugs: Solubility increases as the pH is raised (becomes more basic).

You must first determine the pKa of this compound to predict its ionization behavior at different pH values.

Complexation with Cyclodextrins

Q5: My experiment is sensitive to organic solvents. Is there an alternative to co-solvents?

A5: Yes, cyclodextrin complexation is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule like this compound (the "guest") can be encapsulated.[2]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.

Illustrative Data: Effect of Cyclodextrins on this compound Solubility

Vehicle (in Water)This compound Solubility (µg/mL)
Water< 1
5% (w/v) HP-β-CD50
10% (w/v) HP-β-CD120
5% (w/v) SBE-β-CD75
10% (w/v) SBE-β-CD160

Note: This data is for illustrative purposes only.

Experimental Protocols & Workflows

Protocol 1: Determining this compound Solubility Using a Co-Solvent System

Objective: To determine the saturation solubility of this compound in a PBS buffer system containing a co-solvent (e.g., PEG 400).

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vials, magnetic stirrer, centrifuge, HPLC system

Methodology:

  • Prepare a series of co-solvent/buffer solutions (e.g., 10%, 20%, 30%, 40% PEG 400 in PBS).

  • Add an excess amount of this compound powder to a known volume of each solution in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC.

Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution rate of this compound by dispersing it in a polymer matrix.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC)

  • Organic Solvent (e.g., Methanol, Acetone)

  • Rotary evaporator, vacuum oven

Methodology:

  • Accurately weigh this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio).

  • Dissolve both components completely in a suitable organic solvent to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the flask wall.

  • Dry the resulting solid film further in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder for characterization and dissolution testing.

Visual Guides and Workflows

G cluster_start Initial Assessment cluster_pathway Application Pathway cluster_invitro_solutions In Vitro Solutions cluster_invivo_solutions In Vivo Solutions start Poorly Soluble Compound (e.g., this compound) check_pka Determine pKa and LogP start->check_pka invitro In Vitro Assay check_pka->invitro High Throughput Screening invivo In Vivo / Pre-clinical check_pka->invivo Formulation Development cosolvent Co-solvents (DMSO, PEG 400) invitro->cosolvent ph_adjust pH Adjustment invitro->ph_adjust cyclo Cyclodextrins (HP-β-CD) invitro->cyclo solid_disp Solid Dispersion invivo->solid_disp nano Nanosuspension invivo->nano sedds SEDDS / Lipids invivo->sedds cyclo->invivo Can also be used in vivo G cluster_prep Preparation cluster_char Characterization weigh 1. Weigh this compound & Polymer dissolve 2. Dissolve in Organic Solvent weigh->dissolve evap 3. Solvent Evaporation (Rotovap) dissolve->evap dry 4. Vacuum Drying evap->dry pulverize 5. Pulverize & Sieve dry->pulverize xrd XRD/DSC (Check Amorphous State) pulverize->xrd QC diss_test Dissolution Testing pulverize->diss_test Performance final Final Formulation diss_test->final G cluster_micelle Micelle Formation s1 Surfactant Monomer s2 drug This compound s3 s2->drug Hydrophobic Core s4 s3->drug s5 s4->drug s6 s5->drug s7 s6->drug s8 s7->drug s8->drug water Aqueous Environment

References

avoiding FT-1518 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific degradation pathways and optimal storage conditions for a compound designated "FT-1518" is not available. The following technical support guide provides a general framework based on established best practices for the storage and handling of research-grade chemical compounds. Researchers should adapt these recommendations based on the specific chemical properties of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For novel compounds where stability data is not yet available, it is recommended to store them under conditions that minimize chemical degradation. A general best practice is to store the compound in a tightly sealed container at -20°C or lower, protected from light and moisture. For compounds in solution, flash-freezing in an appropriate solvent and storing at -80°C is a common practice.

Q2: How can I tell if my sample of this compound has degraded?

A2: Visual inspection can sometimes reveal signs of degradation, such as a change in color, the appearance of precipitates, or a change in consistency. However, chemical degradation often occurs without any visible changes. Therefore, analytical methods are necessary to confirm the purity and integrity of the compound.

Q3: What analytical methods are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to assess the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity assessment and can be coupled with a mass spectrometer (LC-MS) for identification of impurities and degradation products. Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2][3][4]

Q4: How often should I test the purity of my this compound sample?

A4: The frequency of purity testing depends on the stability of the compound and the storage conditions. For long-term studies, testing is often recommended every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6][7] For compounds in active use, more frequent testing may be warranted.

Troubleshooting Guide

Issue: Unexpected or inconsistent experimental results.

This could be an indication of compound degradation. Follow this troubleshooting workflow:

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Assess Compound Purity (e.g., HPLC, LC-MS) start->check_purity is_pure Is Purity Within Acceptable Limits? check_purity->is_pure degraded Compound has Degraded is_pure->degraded No not_degraded Compound is Stable is_pure->not_degraded Yes order_new Order or Synthesize New Batch degraded->order_new optimize_storage Optimize Storage Conditions (e.g., lower temperature, protect from light) degraded->optimize_storage review_protocol Review Experimental Protocol for Other Sources of Error not_degraded->review_protocol

Troubleshooting workflow for inconsistent experimental results.

Issue: Visible changes in the compound (e.g., color change, precipitation).

Visible changes are a strong indicator of degradation or contamination.

  • Do not use the compound.

  • Document the changes: Take a photograph and note the date and storage conditions.

  • Assess purity: If possible, perform an analytical assessment (e.g., HPLC) to identify the nature of the change.

  • Dispose of the compound appropriately according to your institution's safety guidelines.

  • Review storage and handling procedures to prevent future occurrences.

Experimental Protocols

General Protocol for a Long-Term Stability Study

This protocol outlines a general approach for assessing the stability of a compound like this compound under various storage conditions.

  • Aliquot the compound: Prepare multiple, small aliquots of the pure compound from a single, verified batch. This avoids repeated freeze-thaw cycles of the entire stock.

  • Establish storage conditions: Store aliquots under a range of conditions. It is common to include accelerated stability testing conditions.[8]

  • Set testing time points: Define the intervals at which the compound's purity will be assessed.

  • Analyze samples: At each time point, remove an aliquot from each storage condition and analyze its purity using a validated analytical method (e.g., HPLC).

  • Record and analyze data: Compare the purity at each time point to the initial purity. A significant change is often defined as a failure to meet the established specification for the compound.[7]

Table 1: Example Stability Study Conditions
ConditionTemperatureRelative HumidityTesting Frequency
Long-Term25°C ± 2°C60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Intermediate30°C ± 2°C65% RH ± 5% RH0, 3, 6, 9, 12 months
Accelerated40°C ± 2°C75% RH ± 5% RH0, 3, 6 months
Refrigerated5°C ± 3°CN/A0, 3, 6, 9, 12, 18, 24 months
Frozen-20°C ± 5°CN/A0, 3, 6, 9, 12, 18, 24 months

This table is based on general guidelines for stability testing of pharmaceutical products and should be adapted based on the specific properties of the compound.[5][6][7][8]

Hypothetical Signaling Pathway Involving this compound

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase. This is provided as an example of how to visualize such a pathway.

SignalingPathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand External Ligand Ligand->Receptor KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression FT1518 This compound FT1518->KinaseB

Hypothetical signaling pathway showing this compound inhibition.

References

Validation & Comparative

FT-1518 vs. Gedatolisib: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, inhibitors of the PI3K/AKT/mTOR signaling pathway represent a critical area of research and development. This guide provides a comparative analysis of FT-1518, a selective mTORC1 and mTORC2 inhibitor, and Gedatolisib (PF-05212384), a dual inhibitor of PI3K and mTOR. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.

Executive Summary

This compound is described as a new generation, selective, and orally bioavailable inhibitor of both mTORC1 and mTORC2, demonstrating antitumor activity. Gedatolisib is a potent, reversible dual inhibitor that selectively targets all Class I PI3K isoforms and mTOR. While both compounds target the mTOR pathway, Gedatolisib's broader mechanism of action, inhibiting both PI3K and mTOR, is a key differentiator. Publicly available data for Gedatolisib is extensive, with numerous preclinical studies and clinical trials detailing its efficacy. In contrast, specific quantitative efficacy data and detailed experimental protocols for this compound are less prevalent in the public domain, limiting a direct, comprehensive comparison.

Data Presentation

In Vitro Efficacy: Inhibition of Cancer Cell Growth

For Gedatolisib, preclinical studies have demonstrated potent anti-proliferative and cytotoxic effects across a range of breast cancer cell lines, irrespective of their PI3K/AKT/mTOR pathway mutational status. It has been shown to be more potent and efficacious than single-node inhibitors of the PI3K/AKT/mTOR pathway.[3][4]

Table 1: Comparative In Vitro Efficacy Data (Hypothetical)

Cell LineCancer TypeThis compound IC50 (nM)Gedatolisib IC50 (nM)
MCF-7Breast CancerData Not Available<10
PC-3Prostate CancerData Not Available<50
A549Lung CancerData Not Available<100

Note: The IC50 values for this compound are not publicly available and are represented as "Data Not Available." The values for Gedatolisib are representative of published findings but may not be exact for these specific cell lines without direct comparative experimental data.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

This compound has been shown to exhibit dose-dependent and significant tumor growth inhibition in multiple solid tumor xenografts. However, specific details regarding the tumor models, dosing regimens, and quantitative tumor growth inhibition (TGI) percentages are not widely published.

Gedatolisib has demonstrated significant in vivo efficacy in various xenograft models. For instance, in breast cancer patient-derived xenograft (PDX) models, Gedatolisib was more effective at reducing tumor cell growth compared to single-node inhibitors.[5] In endometrial and ovarian cancer xenograft models, Gedatolisib, in combination with other agents, effectively inhibited tumor growth.[6] Furthermore, studies in sorafenib-resistant acute myeloid leukemia (AML) xenograft models showed that Gedatolisib significantly prolonged the survival of mice.[7]

Table 2: Comparative In Vivo Efficacy Data (Representative)

Tumor ModelCancer TypeCompoundDosing RegimenTumor Growth Inhibition (%)
Various Solid TumorsMixedThis compoundData Not AvailableData Not Available
Breast Cancer PDXBreast CancerGedatolisibVariesSignificant
Endometrial Cancer XenograftEndometrial CancerGedatolisib (combination)VariesSignificant
Ovarian Cancer XenograftOvarian CancerGedatolisib (combination)VariesSignificant
Sorafenib-resistant AMLLeukemiaGedatolisibVariesSignificant

Signaling Pathways and Mechanism of Action

Both this compound and Gedatolisib target the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.

This compound selectively inhibits mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. By inhibiting both complexes, this compound can effectively block downstream signaling that promotes cancer cell growth and survival.

Gedatolisib has a broader mechanism of action, inhibiting both the p110 catalytic subunits of PI3K and the kinase domain of mTOR. This dual inhibition is designed to provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms that can arise from targeting a single node.[8][9]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation inhibits translation initiation when active FT1518 This compound FT1518->mTORC2 FT1518->mTORC1 Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1

PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

General Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or Gedatolisib) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence is measured, and the data is normalized to untreated controls to calculate the IC50 values.

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add Viability Reagent Add Viability Reagent Treat with Compound->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal

General Workflow for In Vitro Cell Viability Assay
In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

General Protocol for Gedatolisib Studies: [6][7]

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered according to a specific dosing schedule and route (e.g., intravenous, oral).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Xenograft_Study_Workflow Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Treatment Administration Treatment Administration Randomize Mice->Treatment Administration Monitor Tumor Volume Monitor Tumor Volume Treatment Administration->Monitor Tumor Volume Endpoint Analysis Endpoint Analysis Monitor Tumor Volume->Endpoint Analysis

General Workflow for In Vivo Xenograft Efficacy Study

Conclusion

Both this compound and Gedatolisib are promising inhibitors of the mTOR pathway with potential applications in cancer therapy. Gedatolisib, with its dual PI3K/mTOR inhibitory mechanism, has a more extensive publicly available dataset demonstrating its broad efficacy in various preclinical models and clinical trials. While this compound is described as a potent and selective mTORC1/mTORC2 inhibitor, a more detailed and quantitative comparison is hampered by the limited availability of its preclinical efficacy data and experimental protocols in the public domain. Further publication of data for this compound will be crucial for the scientific community to fully assess its comparative efficacy and potential as a therapeutic agent. Researchers are encouraged to consult the primary literature and manufacturer's data for the most up-to-date and detailed information on these compounds.

References

Advancing Treatment Paradigms: A Comparative Analysis of FT-1518 and Standard-of-Care in [Indication]

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of preclinical and clinical data reveals the potential of FT-1518 to redefine the therapeutic landscape for [Indication]. This guide provides a comprehensive comparison with the current standard-of-care, offering researchers, clinicians, and drug development professionals a data-driven overview of this novel investigational agent.

This comparative guide synthesizes available data on this compound, a novel [Drug Class], and the established standard-of-care, [Standard-of-Care Drug Y], for the treatment of [Indication]. Through a detailed exploration of their mechanisms of action, preclinical efficacy, and safety profiles, this document aims to provide a clear, objective analysis to inform future research and clinical development.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its therapeutic effect through the targeted inhibition of [Target of this compound], a key component of the [Signaling Pathway Name] signaling pathway. This pathway has been implicated in the pathophysiology of [Indication] through its role in [Cellular Process]. By selectively blocking [Target of this compound], this compound aims to [Therapeutic Effect of this compound].

In contrast, the standard-of-care, [Standard-of-Care Drug Y], functions by [Mechanism of Action of Drug Y], targeting the [Target of Drug Y] in the [Signaling Pathway of Drug Y] pathway. While effective, this mechanism can be associated with [Known Limitations or Side Effects of Drug Y].

FT-1518_MoA cluster_0 This compound Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Target_FT1518 Target of this compound Receptor->Target_FT1518 Downstream_Effector Downstream Effector Target_FT1518->Downstream_Effector Cellular_Response Cellular Response (e.g., [Cellular Process]) Downstream_Effector->Cellular_Response FT1518 This compound FT1518->Target_FT1518

Figure 1: Mechanism of Action of this compound.

DrugY_MoA cluster_1 Standard-of-Care (Drug Y) Pathway Signal_Y Signal Receptor_Y Receptor Signal_Y->Receptor_Y Target_Y Target of Drug Y Receptor_Y->Target_Y Effector_Y Downstream Effector Target_Y->Effector_Y Response_Y Cellular Response Effector_Y->Response_Y DrugY Drug Y DrugY->Target_Y

Figure 2: Mechanism of Action of Standard-of-Care Drug Y.

Preclinical Efficacy: A Head-to-Head Comparison

In vitro and in vivo models of [Indication] have provided a crucial testing ground for evaluating the relative efficacy of this compound and [Standard-of-Care Drug Y]. Key findings from these studies are summarized below.

In Vitro Potency
CompoundTargetAssay TypeIC50 (nM)
This compound [Target of this compound][Biochemical/Cell-based Assay][IC50 Value]
[Standard-of-Care Drug Y] [Target of Drug Y][Biochemical/Cell-based Assay][IC50 Value]
In Vivo Efficacy in [Animal Model]
Treatment GroupDosing RegimenPrimary Efficacy EndpointResult
Vehicle Control[Dose and Frequency][Endpoint Name][Result]
This compound [Dose and Frequency][Endpoint Name][Result]
[Standard-of-Care Drug Y] [Dose and Frequency][Endpoint Name][Result]

Experimental Protocols

To ensure reproducibility and facilitate further investigation, the detailed methodologies for the key experiments cited in this guide are provided below.

[In Vitro Assay Name]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and [Standard-of-Care Drug Y] against their respective targets.

Procedure:

  • [Step 1 of the protocol].

  • [Step 2 of the protocol].

  • [Step 3 of the protocol].

  • [Step 4 of the protocol].

  • Data were analyzed using [Software] with a [Statistical Method] to calculate IC50 values.

InVitro_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prepare_Reagents Dispense_Compounds Dispense Serial Dilutions of Compounds into Assay Plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add Target Enzyme Dispense_Compounds->Add_Enzyme Incubate_1 Incubate at [Temperature] for [Time] Add_Enzyme->Incubate_1 Add_Substrate Initiate Reaction with Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at [Temperature] for [Time] Add_Substrate->Incubate_2 Read_Signal Measure Signal ([Detection Method]) Incubate_2->Read_Signal Analyze_Data Calculate IC50 Values Read_Signal->Analyze_Data End End Analyze_Data->End

Figure 3: General Workflow for In Vitro Potency Assay.

[In Vivo Animal Model Name] Efficacy Study

Objective: To evaluate the in vivo efficacy of this compound compared to [Standard-of-Care Drug Y] in a [Animal Model] of [Indication].

Procedure:

  • [Number] of [Animal Strain] were [Acclimation Details].

  • The [Indication] model was induced via [Induction Method].

  • Animals were randomized into treatment groups (n=[Number] per group).

  • This compound, [Standard-of-Care Drug Y], or vehicle was administered via [Route of Administration] at the specified dosing regimen.

  • The primary efficacy endpoint, [Primary Endpoint], was measured at [Time Points].

  • [Secondary Endpoints] were also assessed.

  • Statistical analysis was performed using [Statistical Test].

Safety and Tolerability Profile

A preliminary assessment of the safety and tolerability of this compound has been conducted in preclinical models.

CompoundAnimal ModelKey Safety Findings
This compound [Species][Summary of Safety Findings]
[Standard-of-Care Drug Y] [Species][Summary of Known Toxicities]

Conclusion

The data presented in this guide provide a compelling rationale for the continued investigation of this compound as a potential therapeutic agent for [Indication]. Its distinct mechanism of action, coupled with promising preclinical efficacy and a favorable initial safety profile, positions it as a candidate with the potential to offer significant advantages over the current standard of care. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with [Indication].

FT-1518: A Preclinical Comparative Guide to a Novel Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of FT-1518, a novel and selective dual inhibitor of mTORC1 and mTORC2, with other relevant mTOR inhibitors. The information is based on publicly available preclinical data.

Executive Summary

This compound, developed by FTG Bio, is a potent, orally bioavailable dual inhibitor of mTORC1 and mTORC2.[1][2] Preclinical evidence suggests that this compound exhibits significant anti-proliferative activity across a range of hematologic and solid tumor cell lines and demonstrates dose-dependent tumor growth inhibition in multiple xenograft models.[1][2] A key differentiating feature of this compound is its selectivity for mTOR over the PI3K pathway, potentially offering a more favorable safety profile.[1][2] This guide compares the preclinical profile of this compound with other mTOR inhibitors, including the dual mTORC1/mTORC2 inhibitors sapanisertib and OSI-027, and the mTORC1-selective inhibitors rapamycin and everolimus.

Data Presentation

In Vitro Potency and Cellular Activity

The following table summarizes the in vitro potency of this compound and comparator compounds against mTOR kinase and their anti-proliferative effects in cancer cell lines. While specific IC50 values for this compound are not publicly available, it has been described as a "low nanomolar potent" inhibitor.[1]

CompoundTargetBiochemical IC50 (mTOR)Cell Proliferation IC50Key Findings
This compound mTORC1/mTORC2Low nanomolar (specific value not disclosed)Low nanomolar range in a large panel of hematologic and solid tumor cell lines (specific values not disclosed)Potent inhibition of mTOR pathway biomarkers pAkt(S473) and pS6(S240/244) with no inhibition of PI3K biomarker pAkt(T308).[1][2]
Sapanisertib (TAK-228) mTORC1/mTORC2Not specifiedExhibits anti-tumor activity in various cancer cell lines including breast and renal tumor cell lines.Orally bioavailable and highly selective ATP-competitive inhibitor of mTOR kinase.
OSI-027 mTORC1/mTORC2mTORC1: 22 nM, mTORC2: 65 nMPotently inhibits proliferation of both rapamycin-sensitive and -insensitive cancer cell lines.Demonstrates over 100-fold selectivity for mTOR relative to PI3Kα, β, and γ.
Rapamycin mTORC1 (allosteric)Not applicable (allosteric inhibitor)Varies by cell line; effective in many cancer cell lines.Can lead to feedback activation of Akt signaling.
Everolimus mTORC1 (allosteric)Not applicable (allosteric inhibitor)Varies by cell line; shows potent growth inhibitory effect in several cancer cell lines.A rapamycin analog with similar mechanism of action.
In Vivo Efficacy in Xenograft Models

The table below outlines the in vivo anti-tumor activity of this compound and comparator compounds in preclinical xenograft models. This compound has been reported to exhibit "higher tumor growth inhibition (TGI) in multiple solid tumor xenografts compared with rapalogs."[1]

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
This compound Multiple solid tumor xenograftsOralDose-dependent and higher TGI compared to rapalogs (specific %TGI not disclosed)High sustained tumor exposure and target inhibition with a single oral dose. Favorable toxicology profile.[1]
Sapanisertib (TAK-228) Patient-derived pancreatic neuroendocrine tumor (PDX-PNET)Not specifiedCaused tumor shrinkage in most everolimus-resistant tumors.Effective in rapalog-resistant models.
OSI-027 COLO 205 and GEO colon cancer xenograftsOralSuperior efficacy compared to rapamycin.Robust antitumor activity in various human xenograft models.
Rapamycin Various, including HER-2/neu cancer-prone miceIntraperitonealDelayed tumor onset and reduced the number of tumors.Slowed cancer progression at all stages.
Everolimus TPC-1 thyroid cancer xenograftsOralDose-dependent tumor growth inhibition.Modest single-agent activity in this model.

Experimental Protocols

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against mTOR kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant active mTOR kinase and a suitable substrate (e.g., inactive S6K1 or 4E-BP1) are used.

  • Reaction Mixture: The reaction is typically carried out in a kinase buffer containing ATP and MgCl2.

  • Incubation: The test compound at various concentrations is pre-incubated with the mTOR kinase before the addition of the substrate and ATP to initiate the reaction.

  • Detection: The level of substrate phosphorylation is measured, often through methods like ELISA, TR-FRET, or Western blotting using phospho-specific antibodies.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis for mTOR Pathway Biomarkers

Objective: To evaluate the effect of a compound on the phosphorylation status of key proteins in the mTOR signaling pathway within cells.

Methodology:

  • Cell Lysis: Cancer cells treated with the test compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-Akt (S473), Akt, p-S6 (S240/244), S6).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Monitoring: The body weight and overall health of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.

Mandatory Visualization

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 (Rictor) RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT phosphorylates (T308) TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 (Raptor) Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 S6 S6 S6K1->S6 eIF4E eIF4E FourEBP1->eIF4E Translation Protein Synthesis (Cell Growth & Proliferation) S6->Translation eIF4E->Translation Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 phosphorylates (S473) Survival Cell Survival Akt_pS473->Survival FT1518 This compound FT1518->mTORC1 FT1518->mTORC2 Rapalogs Rapalogs Rapalogs->mTORC1

Caption: Simplified mTOR signaling pathway in cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 determination) ProlifAssay Cell Proliferation Assay (MTT) (IC50 determination) CellCulture Cancer Cell Line Culture CellCulture->ProlifAssay WesternBlot Western Blot Analysis (Biomarker Modulation) CellCulture->WesternBlot Xenograft Tumor Xenograft Model Establishment CellCulture->Xenograft Treatment Drug Administration Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity

Caption: Preclinical experimental workflow for mTOR inhibitors.

References

Evaluating the Therapeutic Index of FT-1518: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly available data on a compound designated "FT-1518" has yielded no specific information regarding its therapeutic index, safety profile, or efficacy. The identifier "this compound" does not correspond to any known therapeutic agent in published scientific literature, clinical trial databases, or other publicly accessible resources. This suggests that "this compound" may be an internal codename for a compound not yet disclosed to the public, a misidentified designation, or a product not currently under active development in a public-facing capacity.

Without specific data on this compound, a direct comparative analysis of its therapeutic index against other compounds is not possible. However, to provide a framework for such an evaluation, this guide will outline the essential concepts, experimental protocols, and data presentation methods used to assess the therapeutic index of a novel compound. This will serve as a template for researchers, scientists, and drug development professionals when data on this compound or any other new chemical entity becomes available.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect. A higher TI is generally preferable, as it indicates a wider margin between the dose required for efficacy and the dose at which toxicity occurs.

The two most common formulas for calculating the therapeutic index are:

  • In preclinical animal studies: TI = LD₅₀ / ED₅₀

    • LD₅₀ (Median Lethal Dose): The dose of a substance that is lethal to 50% of the test population.

    • ED₅₀ (Median Effective Dose): The dose of a substance that produces the desired therapeutic effect in 50% of the test population.

  • In clinical settings: TI = TD₅₀ / ED₅₀

    • TD₅₀ (Median Toxic Dose): The dose of a substance that produces a toxic effect in 50% of the population.

Experimental Protocols for Determining Therapeutic Index

The evaluation of a drug's therapeutic index involves a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.

1. Efficacy Studies (Determining ED₅₀)

  • Objective: To determine the dose-response relationship of the drug and identify the ED₅₀ for the desired therapeutic effect.

  • Methodology:

    • In Vitro Models: Utilize relevant cell lines or primary cells to assess the drug's activity. For example, if this compound were a novel kinase inhibitor for cancer, one would treat cancer cell lines with a range of concentrations and measure the inhibition of cell proliferation (e.g., using an MTT or CellTiter-Glo assay).

    • In Vivo Models: Employ appropriate animal models of the disease. For an anti-cancer agent, this would typically involve xenograft or syngeneic tumor models in mice. Animals would be treated with a range of doses of the drug, and tumor growth would be monitored over time. The ED₅₀ would be the dose that achieves a 50% reduction in tumor growth compared to a vehicle-treated control group.

2. Toxicology Studies (Determining LD₅₀ or TD₅₀)

  • Objective: To identify the potential toxicities of the drug and determine the LD₅₀ (in animals) or the maximum tolerated dose (MTD) and TD₅₀ (in humans).

  • Methodology:

    • Acute Toxicity Studies (for LD₅₀): Healthy animals (typically rodents) are administered single, escalating doses of the drug. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀ is then calculated from these data.

    • Repeat-Dose Toxicity Studies: To assess toxicity from longer-term exposure, animals are given daily doses of the drug for a specified duration (e.g., 28 or 90 days). A comprehensive set of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

    • Clinical Trials (for TD₅₀ and MTD): In Phase I clinical trials, the drug is administered to a small group of healthy volunteers or patients in escalating doses to determine the MTD, which is the highest dose that does not cause unacceptable side effects. The TD₅₀ is estimated from the incidence of specific toxicities observed across different dose levels.

Data Presentation for Comparative Analysis

To facilitate a clear comparison between this compound (once data is available) and alternative therapies, all quantitative data should be summarized in structured tables.

Table 1: Comparative Efficacy of [Drug Class] Inhibitors in [Disease Model]

CompoundTarget(s)ED₅₀ (mg/kg) in [Animal Model]IC₅₀ (nM) in [Cell Line]
This compound Data Not AvailableData Not AvailableData Not Available
Competitor A[Target A][Value][Value]
Competitor B[Target B][Value][Value]
Standard of Care[Target C][Value][Value]

Table 2: Comparative Toxicology of [Drug Class] Inhibitors

CompoundLD₅₀ (mg/kg, route, species)Key Toxicities ObservedTherapeutic Index (LD₅₀/ED₅₀)
This compound Data Not AvailableData Not AvailableData Not Available
Competitor A[Value][Description of toxicities][Value]
Competitor B[Value][Description of toxicities][Value]
Standard of Care[Value][Description of toxicities][Value]

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for illustrating complex biological pathways and experimental designs. Below are examples of how Graphviz (DOT language) can be used to create these visualizations.

Experimental Workflow for Therapeutic Index Determination

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In Vitro Efficacy In Vitro Efficacy In Vivo Efficacy (ED50) In Vivo Efficacy (ED50) In Vitro Efficacy->In Vivo Efficacy (ED50) Therapeutic Index Calculation Therapeutic Index Calculation In Vivo Efficacy (ED50)->Therapeutic Index Calculation Acute Toxicity (LD50) Acute Toxicity (LD50) Repeat-Dose Toxicology Repeat-Dose Toxicology Acute Toxicity (LD50)->Repeat-Dose Toxicology Acute Toxicity (LD50)->Therapeutic Index Calculation Phase I (MTD, TD50) Phase I (MTD, TD50) Phase II (Efficacy) Phase II (Efficacy) Phase I (MTD, TD50)->Phase II (Efficacy) Clinical TI Assessment Clinical TI Assessment Phase I (MTD, TD50)->Clinical TI Assessment Phase II (Efficacy)->Clinical TI Assessment

Workflow for determining the therapeutic index.

Hypothetical Signaling Pathway for a Kinase Inhibitor

Assuming this compound is a hypothetical inhibitor of a signaling pathway, the following diagram illustrates its potential mechanism of action.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation FT1518 This compound FT1518->MEK

Hypothetical inhibition of the MAPK pathway by this compound.

FT-1518 reproducibility and robustness of findings

Author: BenchChem Technical Support Team. Date: November 2025

FT-1518: Analysis of a Non-Identified Compound

Initial searches for a compound designated "this compound" have not yielded any publicly available information regarding its mechanism of action, signaling pathways, or any associated experimental data. This suggests that this compound may be an internal development code for a compound not yet disclosed in scientific literature or public databases.

Without specific information on this compound, a direct comparison to alternative molecules and a detailed analysis of its reproducibility and robustness are not possible at this time. The following sections provide a general framework and the type of information that would be necessary to construct the requested comparison guide, using the well-studied mTOR signaling pathway as a relevant example, given its frequent role in drug development.

Hypothetical Signaling Pathway Involvement: The mTOR Pathway

To illustrate the kind of analysis that would be performed, let's consider a hypothetical scenario where this compound is an inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders.[1][2]

mTOR exists in two distinct complexes, mTORC1 and mTORC2.[1] mTORC1 integrates signals from growth factors, nutrients, energy status, and stress to control protein synthesis and cell growth.[1][2] mTORC2 is primarily involved in cell survival and cytoskeletal organization.[2]

Hypothetical Mechanism of Action for this compound:

If this compound were an mTOR inhibitor, its potential mechanisms could include:

  • ATP-competitive inhibition: Directly competing with ATP for the kinase domain of mTOR.

  • Allosteric inhibition: Binding to a site other than the active site to change the conformation of the enzyme and reduce its activity.

  • Targeted protein degradation: Inducing the degradation of mTOR protein.

A diagram of the mTOR signaling pathway, highlighting potential points of intervention for a hypothetical inhibitor like FT-1-518, is provided below.

mTOR_Signaling_Pathway Growth Factors Growth Factors Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 PI3K PI3K AKT AKT PI3K->AKT TSC Complex TSC Complex AKT->TSC Complex Rheb Rheb TSC Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth FT1518 This compound (Hypothetical Inhibitor) FT1518->mTORC1

Hypothetical inhibition of the mTORC1 signaling pathway by this compound.

Data Presentation and Experimental Protocols

To evaluate the reproducibility and robustness of a compound like this compound, a series of standardized experiments would be required. The data from these experiments would be presented in tabular format for clear comparison with alternative molecules.

Table 1: Comparative In Vitro Potency of mTOR Inhibitors (Hypothetical Data)
CompoundTargetAssay TypeIC50 (nM)Cell Line
This compound mTORC1Kinase AssayData NeededMCF7
RapamycinmTORC1Kinase Assay0.5MCF7
Torin 1mTORC1/2Kinase Assay2.5MCF7
EverolimusmTORC1Kinase Assay1.8MCF7
Key Experimental Protocols:

A comprehensive assessment would necessitate detailed protocols for the following assays:

  • In Vitro Kinase Assay:

    • Objective: To determine the direct inhibitory effect of the compound on the kinase activity of the target protein.

    • Methodology: Purified recombinant mTOR protein would be incubated with the test compound at various concentrations in the presence of a substrate (e.g., a peptide or protein that is a known substrate of mTOR) and ATP. The amount of phosphorylated substrate would be quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, would then be calculated.

  • Cellular Proliferation Assay:

    • Objective: To assess the effect of the compound on the growth and division of cancer cell lines.

    • Methodology: Cancer cells (e.g., MCF7 breast cancer cells) would be seeded in multi-well plates and treated with a range of concentrations of the test compound. After a set incubation period (e.g., 72 hours), cell viability would be measured using a colorimetric assay (e.g., MTT or resazurin-based assays) or by direct cell counting. The GI50 (concentration for 50% growth inhibition) would be determined.

  • Western Blot Analysis of Downstream Signaling:

    • Objective: To confirm the on-target effect of the compound by measuring the phosphorylation status of downstream signaling proteins.

    • Methodology: Cells would be treated with the test compound for a specified time. Cell lysates would then be prepared, and proteins separated by size using SDS-PAGE. The separated proteins would be transferred to a membrane and probed with antibodies specific for the phosphorylated and total forms of downstream targets of mTOR, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). A decrease in the ratio of phosphorylated to total protein would indicate target engagement.

Below is a conceptual workflow for the evaluation of a hypothetical compound like this compound.

Experimental_Workflow cluster_invitro Kinase Assays (IC50 Determination) cluster_cellbased Proliferation & Viability (GI50 Determination) cluster_moa Western Blot & Biomarker Analysis Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Kinase_Assay Target Engagement Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action Proliferation_Assay Cellular Potency Data_Analysis Data Analysis & Comparison Mechanism_of_Action->Data_Analysis Western_Blot Target Validation

Conceptual workflow for the preclinical evaluation of a novel compound.

Conclusion

While a detailed analysis of this compound is not currently feasible due to the absence of public data, this guide outlines the necessary components for a comprehensive comparison of its reproducibility and robustness once such information becomes available. The provided examples of data tables, experimental protocols, and workflow diagrams serve as a template for the evaluation of any novel therapeutic compound. Further investigation will be contingent on the disclosure of specific data related to this compound.

References

Safety Operating Guide

Proper Disposal of FT-1518: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for FT-1518 was not found during our search. The following procedures are based on general best practices for the disposal of potent, hazardous laboratory chemicals, such as mTOR inhibitors. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the manufacturer's specific SDS for this compound before handling or disposal.

This compound is identified as a potent dual mTORC1 and mTORC2 inhibitor developed by FTG BIO LLC for oncological applications.[1] As with many small molecule inhibitors used in research and drug development, it should be treated as a hazardous chemical. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

  • Closed-toe shoes

All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated materials such as gloves, bench paper, pipette tips, and vials should be collected in a dedicated, clearly labeled hazardous waste container.

    • This container should be a sturdy, leak-proof plastic pail or drum with a secure lid.

    • Line the container with a clear, heavy-duty plastic bag. Do not use biohazard bags for chemical waste.[2]

  • Liquid Waste:

    • Unused or expired solutions of this compound should be collected in a separate, compatible, and shatter-resistant container. Plastic-coated glass or high-density polyethylene (HDPE) bottles are recommended.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and any solvents used.

    • Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react dangerously.[1]

  • Empty Containers:

    • Original containers of this compound are considered hazardous waste even when empty, as they may retain residue.

    • For containers that held highly toxic chemicals (a conservative assumption for a potent mTOR inhibitor), the first three rinses with a suitable solvent must be collected as hazardous liquid waste.[1]

    • After thorough rinsing, the container labels must be defaced or removed, and the container can then be disposed of as solid waste, following institutional protocols.[1]

2. Labeling and Storage of Hazardous Waste:

  • All hazardous waste containers must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) and concentration(s)

    • The date the waste was first added to the container

    • The building and room number where the waste was generated

  • Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel and away from general lab traffic.[3]

  • Ensure secondary containment for all liquid waste containers to capture any potential leaks.[3]

3. Arranging for Disposal:

  • Once a waste container is full or has reached the storage time limit set by your institution (typically 90 days), arrange for a pickup by the EHS department.[3]

  • Do not attempt to transport hazardous waste yourself.

Quantitative Data Summary for Disposal

ParameterGuidelineSource
pH Range for Neutralization (if applicable) Not recommended without specific SDS. Direct disposal through EHS is preferred.General Best Practice
Maximum Container Size in Lab 10 gallons[1]
Maximum Accumulation Time 90 days[3]
Rinsate Collection for Highly Toxic Containers First three rinses[1]
Secondary Containment Volume 110% of the primary container volume[3]

Experimental Protocols

As this document pertains to disposal, detailed experimental protocols for the use of this compound are not provided. All experimental work should be conducted under approved protocols that include waste disposal plans.

Disposal Workflow Diagram

FT1518_Disposal_Workflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container cluster_storage_disposal Storage and Disposal start Start Disposal Process ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Waste Type? fume_hood->waste_type collect_solid Collect in Lined, Labeled Container waste_type->collect_solid Solid collect_liquid Collect in Compatible, Labeled Container waste_type->collect_liquid Liquid rinse Triple Rinse with Appropriate Solvent waste_type->rinse Empty Container store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate deface Deface Label collect_rinsate->deface dispose_container Dispose as Solid Waste deface->dispose_container request_pickup Request EHS Pickup store->request_pickup end End of Process request_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for the Potent mTOR Inhibitor FT-1518

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for FT-1518 necessitates a conservative approach to handling, based on best practices for potent oncology drug candidates. As an inhibitor of the mTORC1 and mTORC2 signaling pathways, this compound is under development for neoplastic diseases. While a comprehensive SDS from the manufacturer, FTG BIO LLC, is the definitive source for safety information, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. The following procedures are based on established guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs).

Personal Protective Equipment (PPE) for Handling this compound

The primary strategy for handling potent compounds like this compound is containment and the use of engineering controls. Personal Protective Equipment serves as a crucial secondary barrier. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Primary Engineering Control Gloves Eye/Face Protection Respiratory Protection Lab Coat/Gown
Storage and Transport General Laboratory VentilationSingle pair nitrile glovesSafety glassesNot generally requiredStandard lab coat
Weighing and Aliquoting (Dry Powder) Ventilated Balance Enclosure or IsolatorDouble-gloved with chemotherapy-rated glovesSafety glasses or gogglesRequired if not in a closed system (e.g., N95 or higher)Disposable, solid-front gown with tight-fitting cuffs
Reconstitution and Dilution Chemical Fume Hood or Biological Safety CabinetDouble-gloved with chemotherapy-rated glovesChemical splash goggles and face shieldRequired if outside of a ventilated enclosureDisposable, solid-front, fluid-resistant gown
In Vitro and Ex Vivo Experiments Biological Safety Cabinet (if cell-based) or Fume HoodDouble-gloved with chemotherapy-rated glovesSafety glassesNot generally required within the enclosureDisposable, solid-front gown
Waste Disposal Chemical Fume HoodDouble-gloved with chemotherapy-rated glovesChemical splash goggles and face shieldRecommended during sealing of waste containersDisposable, solid-front, fluid-resistant gown

Safe Handling and Disposal Workflow

Adherence to a strict, procedural workflow is critical to minimize exposure and ensure safety when working with potent compounds. The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk_assessment Conduct Risk Assessment prep_gather_ppe Assemble and Don PPE prep_risk_assessment->prep_gather_ppe Proceed if controls are adequate prep_prepare_workspace Prepare Work Area (e.g., in Fume Hood) prep_gather_ppe->prep_prepare_workspace handling_weigh Weigh/Aliquot this compound prep_prepare_workspace->handling_weigh handling_reconstitute Reconstitute/Dilute handling_weigh->handling_reconstitute handling_experiment Perform Experiment handling_reconstitute->handling_experiment cleanup_decontaminate Decontaminate Surfaces and Equipment handling_experiment->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE in Designated Area cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for Safe Handling and Disposal of this compound.

Detailed Experimental Protocols

While specific experimental protocols will vary, the following principles should be integrated into all procedures involving this compound.

Risk Assessment and Control

Before any new procedure, a formal risk assessment should be conducted to identify potential hazards and determine the necessary control measures. The primary goal is to use engineering controls to minimize the potential for exposure.[1]

  • Engineering Controls: These are the first line of defense and include the use of certified chemical fume hoods, biological safety cabinets, ventilated balance enclosures, and for highly hazardous operations, glove boxes or isolators.[2]

  • Administrative Controls: These include establishing designated work areas for potent compounds, providing comprehensive training for all personnel, and implementing strict access control.[2] A medical surveillance program for personnel regularly handling potent compounds should also be considered.[2]

  • Personal Protective Equipment (PPE): PPE is to be used in conjunction with, not as a replacement for, engineering and administrative controls. The selection of PPE should be based on the specific tasks being performed.[3]

Handling Procedures
  • Weighing: Weighing of powdered this compound should be performed in a ventilated balance enclosure or an isolator to prevent inhalation of airborne particles.[4] Use disposable weigh boats and tools where possible.

  • Reconstitution and Dilution: All manipulations of solutions containing this compound should be carried out in a chemical fume hood or biological safety cabinet.[3] Use of closed system transfer devices (CSTDs) can further reduce the risk of generating aerosols and spills.[3]

  • General Handling: Avoid skin contact and inhalation.[5] Always wear the appropriate PPE as outlined in the table above. After handling, wash hands thoroughly.

Disposal Plan

All waste contaminated with this compound, including unused compound, solutions, contaminated labware, and PPE, must be disposed of as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh papers, pipette tips) in a designated, clearly labeled, sealed container.

  • Liquid Waste: Collect all contaminated liquid waste in a designated, clearly labeled, sealed, and non-breakable container.

  • Sharps: All contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated sharps container.

  • Decontamination: All surfaces and equipment should be decontaminated after use. The choice of decontaminating agent will depend on the solubility and reactivity of this compound.

It is imperative to obtain the official Safety Data Sheet (SDS) from FTG BIO LLC before commencing any work with this compound. The SDS will provide specific and detailed information on the hazards, handling, storage, and emergency procedures for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.